(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUMZMTTWWXRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674982 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-47-8 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Properties, Synthesis, and Application in Drug Discovery
Introduction: The Strategic Value of Indole Boronic Acids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its functionalization is a key step in the development of new therapeutic agents. Among the various tools for indole modification, indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.[1] Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions make them indispensable for creating diverse molecular libraries.[1][2]
This guide focuses on This compound , a specialized indole derivative. The presence of a boronic acid at the C-2 position and a methoxycarbonyl group at the C-6 position provides orthogonal handles for chemical modification. This dual functionality allows researchers to construct complex molecules with precision, making it a strategic asset in the synthesis of targeted therapies, particularly in oncology and neurology.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and core applications for professionals in research and drug development.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of reproducible science. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (6-methoxycarbonyl-1H-indol-2-yl)boronic acid | [] |
| CAS Number | 1150114-47-8 | [4][][6] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [4][] |
| Molecular Weight | 219.00 g/mol | [4][] |
| Appearance | Solid (form may vary) | N/A |
| Predicted Boiling Point | 484.2 ± 48.0 °C | [4] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [4] |
| SMILES | B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | [] |
| InChI Key | NRUMZMTTWWXRDD-UHFFFAOYSA-N | [] |
Note: Some physical properties are predicted values from chemical software and should be confirmed experimentally.
Synthesis and Structural Integrity
The synthesis of indolylboronic acids typically involves the borylation of a corresponding halo-indole or the direct C-H borylation of the indole core. A common and effective method is the lithium-halogen exchange of a bromo-indole precursor followed by quenching with a borate ester.[7]
A representative synthetic workflow is outlined below. The choice of a protecting group on the indole nitrogen (e.g., Boc or SEM) is often a critical first step to prevent side reactions and improve solubility, although the final compound discussed here is the unprotected form.
Caption: Generalized synthetic workflow for indole-2-boronic acids.
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful methods for constructing C-C bonds, enabling the linkage of the indole-2-position to a wide array of aryl, heteroaryl, or vinyl halides and triflates.[8]
Causality of Reactivity:
-
The Boronic Acid Moiety: The B(OH)₂ group is the active component. In the presence of a base, it forms a boronate complex, which facilitates the crucial transmetalation step with the palladium catalyst.[9]
-
The Indole Core: The electron-rich nature of the indole ring system influences the reactivity of the boronic acid.
-
The Methoxycarbonyl Group: The ester at C-6 acts as a key functional handle for subsequent modifications or as a modulator of the molecule's electronic properties and biological activity.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, as monitored by techniques like TLC or LC-MS.
Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, and the base.
-
Causality: A dry, inert atmosphere is critical because the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen, and moisture can interfere with the boronic acid.[8]
-
-
Catalyst Addition:
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Expertise: Adding the catalyst last minimizes its exposure to air. For air-stable pre-catalysts, this step is less critical but remains good practice.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. The solvent mixture (e.g., 4:1 dioxane:water) is crucial for dissolving both the organic and inorganic reagents.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Insight: Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide. Aryl iodides and bromides are generally more reactive than chlorides.[8]
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely available, general precautions for boronic acids and fine chemicals should be strictly followed.
Hazard Identification (General for Boronic Acids):
Recommended Handling and PPE:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[10][12]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4][14]
-
For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[4][15] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is essential to maintain reactivity.
Conclusion
This compound is a high-value, strategic building block for chemical synthesis and drug discovery. Its bifunctional nature allows for precise and versatile molecular construction, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of novel indole-based therapeutics.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
- 15. (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
Foreword: The Strategic Importance of Indolylboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount in the design of novel therapeutics. Among the synthetic tools available, indolylboronic acids have emerged as exceptionally versatile and powerful intermediates.[3] Their stability, low toxicity, and remarkable utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make them indispensable for constructing complex C-C bonds under mild conditions.[1][4]
This guide provides an in-depth exploration of the primary synthetic pathways to a specific, high-value building block: This compound . The presence of a boronic acid at the C2 position and a methoxycarbonyl group at the C6 position offers a dual handle for orthogonal chemical modifications, making this reagent a strategic asset for creating diverse molecular libraries for drug development and scientific research. We will dissect the core methodologies, elucidating not just the procedural steps but the critical scientific reasoning that underpins each synthetic choice.
Chapter 1: Foundational Strategies for Synthesis
The synthesis of this compound can be approached through several distinct, yet convergent, pathways. The choice of method often depends on the availability of starting materials, scalability, and tolerance for specific functional groups. The three predominant strategies are:
-
Directed ortho-Metalation (DoM) via Lithiation-Borylation: A classic and robust method involving the deprotonation of a C-H bond at the C2 position, followed by quenching with a boron electrophile.
-
Palladium-Catalyzed Miyaura Borylation: A cross-coupling approach that utilizes a halogenated indole precursor and a diboron reagent.
-
Transition-Metal-Catalyzed Direct C-H Borylation: A modern, atom-economical strategy that directly converts a C-H bond to a C-B bond using an iridium or rhodium catalyst.
The following diagram illustrates the logical flow of these primary synthetic routes.
Caption: Overview of the three primary synthetic routes to the target compound.
Chapter 2: Synthesis of Key Precursors
A robust synthesis relies on high-quality, well-characterized starting materials. While methyl 1H-indole-6-carboxylate is commercially available, its halogenated derivative, required for Miyaura borylation, must often be prepared.
Protocol 2.1: Synthesis of Methyl 2-bromo-1H-indole-6-carboxylate
This procedure involves the regioselective bromination of the indole core at the electron-rich C2 position. The indole nitrogen is typically protected to enhance stability and prevent side reactions.
Experimental Protocol:
-
N-Protection: To a solution of methyl 1H-indole-6-carboxylate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture in vacuo and purify by column chromatography to yield methyl 1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate.
-
Bromination: Dissolve the N-Boc protected indole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes. Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, methyl 1-(tert-butoxycarbonyl)-2-bromo-1H-indole-6-carboxylate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the unprotected version is desired for subsequent steps.
Chapter 3: Detailed Synthetic Methodologies
Method 1: Directed ortho-Metalation (DoM) / Lithiation-Borylation
This is arguably the most established method for synthesizing indole-2-boronic acids.[1] The strategy relies on the acidic nature of the C2-proton, which can be selectively removed by a strong organolithium base, particularly when the indole nitrogen is protected by a directing group like Boc.
Causality and Expertise: The N-Boc group is not merely a protecting group; it is a powerful directing group. The carbonyl oxygen coordinates with the lithium cation, positioning the base for selective deprotonation at the adjacent C2 position. The choice of base is critical; n-butyllithium (nBuLi) can work, but sec-butyllithium (sBuLi) or tert-butyllithium (tBuLi) are often more effective for achieving complete lithiation at low temperatures, minimizing side reactions. The reaction must be conducted under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere) at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate.
Caption: Workflow for the Lithiation-Borylation synthesis route.
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of methyl 1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the lithiated indole solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise. The reaction is typically exothermic; maintain the temperature at -78 °C during the addition.
-
Workup and Isolation: After stirring for an additional 2 hours at -78 °C, allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2-3 with 2M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid is the N-Boc protected version of the target boronic acid, which can be purified by recrystallization or chromatography.[5][6]
Method 2: Palladium-Catalyzed Miyaura Borylation
This method is a cornerstone of modern organic synthesis and provides an excellent alternative to lithiation, especially if the substrate is sensitive to strong bases.[1] It involves the palladium-catalyzed reaction between the N-protected methyl 2-bromo-1H-indole-6-carboxylate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Causality and Expertise: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the diboron reagent and reductive elimination to furnish the indolylboronate ester. The choice of ligand is crucial for an efficient reaction; phosphine ligands like XPhos or SPhos are often employed to promote the catalytic cycle and suppress side reactions.[7] The product of this reaction is a boronate ester (pinacol ester), which is more stable and easier to handle than the free boronic acid. The ester can be readily hydrolyzed to the target boronic acid in a subsequent step if required.
Caption: Workflow for the Miyaura Borylation synthesis route.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine N-Boc protected methyl 2-bromo-1H-indole-6-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Execution: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Isolation of Ester: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure indole-2-boronate pinacol ester.
-
Hydrolysis to Boronic Acid: Dissolve the isolated boronate ester in a 1:1 mixture of THF and water. Add sodium periodate (NaIO₄, 4.0 eq) and stir vigorously at room temperature for 4-6 hours. Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate to yield the boronic acid.
Method 3: Direct C-H Borylation
This cutting-edge approach represents the most atom-economical pathway, avoiding the need for pre-functionalized halogenated substrates or cryogenic organometallic intermediates.[1] The reaction typically employs an iridium catalyst that can selectively activate a C-H bond for borylation.[8]
Causality and Expertise: The regioselectivity of C-H activation on an indole ring can be complex. While the C3 position is electronically favored for electrophilic attack, iridium-catalyzed borylations often show a preference for the C2 and C7 positions, which can be influenced by steric factors and directing groups.[1][3] For an N-protected indole, C2 borylation is often observed. The reaction is generally tolerant of various functional groups but requires careful optimization of the catalyst, ligand, and solvent system to achieve high selectivity and yield.
Caption: Workflow for the Direct C-H Borylation synthesis route.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with N-Boc protected methyl 1H-indole-6-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), an iridium precursor such as [Ir(COD)OMe]₂ (0.015 eq), and a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 eq).
-
Execution: Add anhydrous THF or another suitable solvent (e.g., hexane, heptane). Seal the vial and heat to 80 °C for 16-24 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Remove the solvent in vacuo. The residue can be directly purified by column chromatography to yield the indole-2-boronate pinacol ester. Subsequent hydrolysis to the boronic acid can be performed as described in Method 2.
Chapter 4: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route requires a careful evaluation of several factors. The following table provides a comparative summary to guide the decision-making process.
| Feature | Method 1: Lithiation-Borylation | Method 2: Miyaura Borylation | Method 3: Direct C-H Borylation |
| Starting Material | N-Protected Indole | N-Protected 2-Bromoindole | N-Protected Indole |
| Key Reagents | Strong organolithium base, Borate ester | Palladium catalyst, Diboron reagent | Iridium catalyst, Diboron reagent |
| Number of Steps | 2 (Protection, Borylation) | 3-4 (Protection, Bromination, Borylation, optional Hydrolysis) | 2-3 (Protection, Borylation, optional Hydrolysis) |
| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous/inert | Elevated temperatures (80-100 °C) | Elevated temperatures (80 °C) |
| Advantages | High yields, well-established, excellent C2 selectivity | Good functional group tolerance, avoids strong bases, stable intermediate | Most atom-economical, fewer steps from common precursor |
| Disadvantages | Requires cryogenic setup, sensitive to moisture/air, limited functional group tolerance | Requires synthesis of bromo-precursor, potential for catalyst impurities | Catalyst can be expensive, regioselectivity can be a challenge, may require optimization |
Senior Scientist's Recommendation:
-
For small-scale, discovery chemistry , where speed and reliability are key and the necessary equipment is available, Method 1 (Lithiation-Borylation) is often the most direct and highest-yielding route.
-
For larger-scale synthesis or for substrates with base-sensitive functional groups , Method 2 (Miyaura Borylation) is a highly robust and scalable alternative, despite the extra step of preparing the halide precursor.
-
For process development and green chemistry initiatives , Method 3 (C-H Borylation) is the most forward-looking approach. While it may require more initial optimization, its atom economy and avoidance of stoichiometric waste make it highly attractive for sustainable manufacturing.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]
Spectroscopic Characterization of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but a comprehensive understanding of the experimental considerations and data interpretation critical for researchers in drug development and related fields. The methodologies described herein are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₀BNO₄ and a molecular weight of 219.00 g/mol , is a bifunctional molecule featuring an indole scaffold, a boronic acid moiety, and a methoxycarbonyl group.[1] The indole core is a privileged structure in numerous biologically active compounds, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The methoxycarbonyl group provides a site for further functionalization or can modulate the electronic properties of the indole ring. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound, which is essential for its successful application in synthesis and biological screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, however, challenges such as oligomerization through dehydration to form boroxines can lead to complex or uninterpretable spectra.[2] The choice of solvent is therefore critical to obtaining high-quality data.
Recommended NMR Protocol
To circumvent the issue of boroxine formation, protic solvents like methanol-d₄ or the use of a small amount of D₂O in aprotic solvents like DMSO-d₆ are recommended. These solvents can disrupt the intermolecular hydrogen bonding and anhydride formation, leading to sharper signals corresponding to the monomeric boronic acid.[2]
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ with a drop of D₂O, or methanol-d₄).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Predictions are based on established computational models and are provided as a guide for spectral interpretation.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.5 | br s | - |
| H3 | ~6.8 | s | - |
| H4 | ~7.8 | d | ~8.5 |
| H5 | ~7.6 | dd | ~8.5, ~1.5 |
| H7 | ~8.1 | d | ~1.5 |
| OCH₃ | ~3.9 | s | - |
| B(OH)₂ | ~8.4 | s | - |
Note: The N-H and B(OH)₂ protons are exchangeable and may broaden or not be observed depending on the solvent and water content.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below, offering insight into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (C-B) | ~130 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~120 |
| C6 | ~125 |
| C7 | ~115 |
| C7a | ~138 |
| C=O | ~167 |
| OCH₃ | ~52 |
Structural Assignment and Interpretation
The predicted NMR data aligns with the structure of this compound. The downfield shift of the N-H proton is characteristic of indole nitrogens. The aromatic region displays the expected splitting pattern for a 1,2,6-trisubstituted benzene ring system. The singlet for H3 is indicative of its isolated position on the pyrrole ring. The carbon bearing the boronic acid (C2) is predicted to be significantly deshielded, although its signal may be broad due to quadrupolar relaxation of the adjacent boron atom.
Caption: Molecular Structure of the Target Compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For boronic acids, care must be taken during analysis as they are prone to dehydration and the formation of cyclic trimers (boroxines) in the gas phase, which can complicate spectral interpretation.[3]
Recommended MS Protocol
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and can minimize in-source fragmentation and dehydration.[4][5]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
Data Acquisition Parameters:
-
Ionization Mode: ESI positive and/or negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation for MS/MS studies).
Predicted Mass Spectral Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 220.0772 | Protonated molecule |
| [M-H]⁻ | 218.0616 | Deprotonated molecule |
| [M+Na]⁺ | 242.0591 | Sodium adduct |
| [M-H₂O+H]⁺ | 202.0666 | Dehydrated molecule |
Fragmentation Pathway and Interpretation
In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below.
Caption: Predicted MS/MS Fragmentation Pathway.
The initial loss of water from the boronic acid moiety is a common fragmentation route. Another expected fragmentation is the loss of methanol from the methoxycarbonyl group, followed by the loss of carbon monoxide.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The sample preparation method can influence the quality of the spectrum.[6][7]
Recommended IR Protocol
The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.[7]
Instrumentation:
-
FTIR Spectrometer with an ATR accessory or a hydraulic press for KBr pellets.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3600-3200 | Broad, Strong |
| N-H stretch (indole) | ~3400 | Medium, Sharp |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methyl) | 2950-2850 | Medium |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| B-O stretch | ~1350 | Strong |
Spectral Interpretation
The IR spectrum is expected to show a broad absorption band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H stretching of the boronic acid, likely involved in hydrogen bonding. The N-H stretch of the indole ring is also expected in this region. A strong, sharp peak around 1720 cm⁻¹ is characteristic of the C=O stretch of the methoxycarbonyl group. The B-O stretching vibration, a key indicator of the boronic acid functionality, is predicted to appear as a strong band around 1350 cm⁻¹.[8]
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with validated protocols for data acquisition. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, coupled with the detailed interpretation, serve as a valuable resource for researchers to confirm the structure and purity of this important synthetic intermediate. Adherence to the recommended experimental procedures will aid in obtaining high-quality, reproducible data, thereby ensuring the integrity of subsequent research and development activities.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. reddit.com [reddit.com]
- 5. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 6. Visualizer loader [nmrdb.org]
- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 8. acdlabs.com [acdlabs.com]
CAS number 1150114-47-8 characterization
An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor for Advanced Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it is marketed under the brand names Lorbrena and Lorviqua.[3][4] This guide provides a comprehensive technical overview of lorlatinib, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols for its characterization. A critical feature of lorlatinib is its ability to penetrate the central nervous system (CNS), addressing the significant challenge of brain metastases in non-small cell lung cancer (NSCLC).[5][6] Furthermore, it demonstrates broad-spectrum potency against a wide range of ALK resistance mutations that emerge during treatment with earlier-generation inhibitors.[2][7]
Introduction: The Challenge of ALK/ROS1-Driven Cancers and Acquired Resistance
Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in specific subsets of NSCLC.[8] While first and second-generation ALK/ROS1 inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations.[2][6]
Physicochemical Properties and Synthesis Overview
Lorlatinib is a macrocyclic compound with the chemical formula C21H19FN6O2.[9] Its structure is designed for high potency and selectivity, as well as the ability to cross the blood-brain barrier.[2][6]
Table 1: Physicochemical Properties of Lorlatinib
| Property | Value |
| CAS Number | 1454846-35-5[9] |
| Molecular Formula | C21H19FN6O2[9] |
| Synonyms | PF-06463922, Lorbrena, Lorviqua[3][9] |
| Indication | ALK-positive metastatic non-small cell lung cancer (NSCLC)[10] |
The synthesis of lorlatinib is a complex process that has been described in detail in the medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with high purity.[11]
Mechanism of Action: Dual Inhibition of ALK and ROS1 and Overcoming Resistance
Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell growth.[1] A key advantage of lorlatinib is its potent activity against a wide range of ALK and ROS1 mutations that confer resistance to other inhibitors.[6]
Oncogenic ROS1 fusion kinases are known to signal through the SHP2 phosphatase, activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.[12] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its downstream signaling molecules.[12]
Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lorlatinib - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pnas.org [pnas.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lorbrena (Lorlatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its indole scaffold is a privileged structure found in a vast array of biologically active molecules and pharmaceuticals. The presence of a boronic acid moiety at the 2-position and a methoxycarbonyl group at the 6-position of the indole ring imparts unique reactivity and functionality, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, synthesis, and key applications of this important synthetic intermediate.
The indole ring system is a fundamental component of numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities.[1][2][3] The ability to functionalize the indole core at specific positions is paramount in drug discovery for fine-tuning the biological activity and pharmacokinetic properties of lead compounds. Indolylboronic acids, in particular, are lauded for their stability, low toxicity, and versatility in carbon-carbon bond-forming reactions.[2]
Molecular Structure and Properties
The structure of this compound features a planar indole ring system. The boronic acid group (-B(OH)₂) is situated at the C2 position, a site known for its distinct reactivity. The electron-withdrawing methoxycarbonyl group (-COOCH₃) at the C6 position influences the electronic properties of the indole ring, which can in turn affect its reactivity in chemical transformations.
| Property | Value | Source |
| CAS Number | 1150114-47-8 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [1] |
| Molecular Weight | 219.00 g/mol | [1] |
| Predicted Boiling Point | 484.2 ± 48.0 °C | [1] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [1] |
A closely related and often synthetically precursor molecule is the N-Boc protected version, (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS Number: 848357-46-0). The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen during certain synthetic manipulations and can be removed under specific conditions to yield the target compound.
Synthesis of this compound
The synthesis of indolyl-2-boronic acids typically involves a multi-step sequence. A common and effective strategy is the ortho-lithiation of a suitably protected indole precursor, followed by quenching with a borate ester and subsequent hydrolysis.
Synthetic Pathway Overview
A plausible and widely utilized synthetic route to this compound proceeds through its N-Boc protected intermediate. This approach offers control over the regioselectivity of the borylation reaction.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: N-Boc Protection of a Suitable Indole Precursor
The synthesis would likely commence with a commercially available or readily synthesized 6-(methoxycarbonyl)indole derivative. The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct the subsequent lithiation to the C2 position and prevent side reactions.
Step 2: Directed ortho-Metalation and Borylation
The N-Boc protected indole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), is then added dropwise. The reaction mixture is stirred for a period to allow for complete deprotonation at the C2 position. Subsequently, a trialkyl borate, such as triisopropyl borate or trimethyl borate, is added to the reaction mixture. The resulting boronate ester is then hydrolyzed, typically during an acidic workup, to yield the boronic acid.
Step 3: N-Boc Deprotection
The final step involves the removal of the N-Boc protecting group. This is commonly achieved by treating the N-Boc protected boronic acid with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a suitable solvent.[4] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified, often by crystallization or chromatography.
Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. A predicted ¹H NMR spectrum for the N-Boc protected precursor, (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, in DMSO-d₆ shows characteristic peaks at approximately 1.62 ppm (s, 9H, Boc), 3.88 ppm (s, 3H, OCH₃), and a series of signals in the aromatic region.[5] The spectrum of the deprotected compound would lack the signal for the Boc group and show a downfield shift for the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and the O-H stretches of the boronic acid.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2] this compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides or triflates to generate highly functionalized 2-substituted indole derivatives.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
This reaction is of paramount importance in medicinal chemistry as it allows for the modular synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce diverse substituents at the 2-position of the indole scaffold enables the exploration of chemical space to identify compounds with improved biological activity and drug-like properties.
Role in Medicinal Chemistry
The indole nucleus is a key component in many approved drugs, including those for the treatment of cancer, migraines, and various neurological disorders.[3] The functionalization of the indole ring is a critical strategy in the development of new therapeutic agents. This compound provides a direct route to 2,6-disubstituted indoles, a substitution pattern that is present in a number of biologically active compounds. The methoxycarbonyl group at the 6-position can also be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the molecular diversity that can be achieved from this versatile building block.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structure, combining the privileged indole scaffold with the reactive boronic acid functionality, makes it an essential tool for the construction of complex and biologically relevant molecules. The synthetic routes to this compound, though multi-stepped, are based on well-established and reliable chemical transformations. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful platform for the generation of diverse libraries of 2,6-disubstituted indoles, which are of significant interest in the ongoing search for new and improved therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling innovative drug design and development is set to increase.
References
- 1. This compound [myskinrecipes.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-BOC-6-(methoxycarbonyl)indole-2-boronic acid, CAS No. 848357-46-0 - iChemical [ichemical.com]
Physical and chemical stability of indolylboronic acids
An In-Depth Technical Guide to the Physical and Chemical Stability of Indolylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolylboronic acids are indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds through cross-coupling reactions.[1][2] Their utility, however, is intrinsically linked to their stability. This guide provides a comprehensive overview of the critical factors governing the physical and chemical stability of indolylboronic acids. We delve into the primary degradation pathways—protodeboronation and oxidation—and explore the mechanistic underpinnings of these processes. Furthermore, we offer field-proven insights and detailed protocols for the proper handling, storage, and analytical assessment of these versatile compounds, aiming to empower researchers to maximize their experimental success and ensure the integrity of their results.
Introduction: The Dual Nature of Indolylboronic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Consequently, methods for its functionalization are of paramount importance. Indolylboronic acids have emerged as key intermediates, primarily due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1] The good availability, low toxicity, and high stability of boronic acids contribute to the widespread popularity of this reaction.[1]
However, the term "stability" for indolylboronic acids is highly contextual. While many are sufficiently stable for isolation, purification, and storage as crystalline solids, they are susceptible to degradation under various conditions, particularly in solution.[1][2][3] Understanding and controlling this inherent instability is crucial for reproducible and high-yielding synthetic transformations. This guide serves as a technical resource for navigating the challenges associated with the stability of indolylboronic acids.
Physical Properties and Recommended Handling
Indolylboronic acids are typically supplied as white to light yellow crystalline powders or solids.[4] Their physical integrity is the first line of defense against chemical degradation.
Storage and Environmental Controls
Proper storage is critical to preserving the integrity of indolylboronic acids. The primary goal is to mitigate exposure to atmospheric moisture, oxygen, light, and heat.
-
Temperature: Recommended storage is in a cool environment, typically between 2-8°C.[5][6] This slows down potential degradation pathways.
-
Atmosphere: Containers should be tightly closed to prevent moisture and air ingress.[3][7] Some indolylboronic acids are noted as being air-sensitive.[6] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Exposure to direct sunlight should be avoided as it can promote photolytic degradation.[3] Amber vials or storage in a dark location is recommended.
Personal Protective Equipment (PPE) and Handling
When handling indolylboronic acids, especially in powdered form, appropriate safety measures should be taken to avoid inhalation and contact.
-
Ventilation: Always handle these compounds in a well-ventilated area or a chemical fume hood to minimize dust formation and inhalation.[3][7]
-
Protective Gear: Standard laboratory PPE, including gloves, safety glasses or goggles, and a lab coat, is mandatory. For weighing and transferring powders, a dust mask (e.g., N95) is recommended.[5]
A summary of general physical and handling properties is provided in Table 1.
| Property | Description | Primary Rationale | References |
| Physical Form | Crystalline powder or solid. | High surface area can increase susceptibility to atmospheric degradation. | [4][5] |
| Storage Temp. | 2-8°C, cool and dry place. | Minimizes thermal degradation and slows reaction kinetics of decomposition pathways. | [3][5][6] |
| Atmosphere | Tightly sealed containers; inert atmosphere for sensitive compounds. | Protects from atmospheric moisture and oxygen, which are key reagents in hydrolysis and oxidation. | [3][6][7] |
| Incompatibilities | Strong oxidizing agents. | Prevents rapid and potentially hazardous oxidative decomposition. | [3] |
| Handling | Use in a well-ventilated area with appropriate PPE (gloves, eye protection, dust mask). | Prevents inhalation of fine powders and dermal/ocular exposure. | [5][7] |
Chemical Instability: Major Degradation Pathways
The chemical stability of indolylboronic acids is predominantly challenged by two key degradation pathways: protodeboronation and oxidation. The propensity for either pathway is highly dependent on the molecular structure and the reaction or storage conditions.
Protodeboronation: The Prevalent Side Reaction
Protodeboronation (or protodeborylation) is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[8] This is a frequent and often undesired side reaction in synthetic applications, leading to the formation of the parent indole and a reduction in the yield of the desired product.[8]
Caption: General scheme of protodeboronation.
The rate of protodeboronation is profoundly influenced by pH.[8][9] This is because the speciation of the boronic acid changes with pH. In acidic or neutral conditions, the trigonal planar boronic acid exists, while under basic conditions, it forms a tetrahedral boronate anion by reacting with a hydroxide ion.[10]
For certain heteroaromatic boronic acids, zwitterionic intermediates can form under neutral pH conditions, leading to exceptionally rapid protodeboronation.[8][11] The reaction mechanism can be complex and may involve acid-catalyzed, base-catalyzed, or unimolecular fragmentation pathways depending on the substrate and conditions.[8][11][12]
Oxidation: An Irreversible Degradation
Indolylboronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[13][14] This process is irreversible and results in the formation of the corresponding hydroxylated indole (an indolol) and boric acid.[13]
Caption: General scheme of oxidative degradation.
The oxidative instability of boronic acids can be a significant issue in biological applications where ROS are prevalent.[13][15] At physiological pH, the rate of oxidation for some boronic acids can be comparable to that of thiols.[13]
Strategies for Enhancing Stability
Given the inherent instabilities, several strategies have been developed to protect the boronic acid moiety, either for long-term storage or during chemical reactions.
-
Esterification: Conversion of the boronic acid to a boronate ester, such as a pinacol ester, is a widely used strategy. These esters are generally more stable towards protodeboronation and oxidation and are less polar, which can aid in purification. However, they can still be hydrolyzed back to the parent boronic acid, especially under acidic or basic aqueous conditions.[9][16]
-
Intramolecular Coordination: A sophisticated strategy involves designing the molecule to include a nearby functional group that can coordinate to the boron atom. For instance, the introduction of a pendant carboxyl group can form a boralactone structure, which has been shown to increase oxidative stability by up to 10,000-fold.[13][15] This enhanced stability is attributed to electronic effects that disfavor the formation of the transition state in the oxidation reaction.[13]
-
Use of "Masked" Reagents: In synthetic applications, trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates can be used. These reagents are more stable under many reaction conditions and act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition side reactions.[9][12]
Analytical Methodologies for Stability Assessment
To effectively study the stability of indolylboronic acids and ensure the quality of starting materials, robust analytical methods are essential. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[17][18]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability assessment.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method, typically using a C18 column with a UV detector.[17] A key challenge is the potential for on-column degradation, where the stationary phase's residual silanol groups can catalyze the hydrolysis of the C-B bond.[17]
-
Method Development Considerations:
-
Column Choice: Using end-capped columns or columns with low silanol activity (e.g., those with hybrid particle technology) can significantly reduce on-column degradation.[17][19]
-
Mobile Phase: The pH and composition of the mobile phase are critical. Aprotic diluents for the sample can minimize hydrolysis before injection.[17]
-
Speed: Faster analysis times (e.g., using UPLC) reduce the residence time of the analyte on the column, limiting the opportunity for degradation.[17]
-
-
LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[17]
Caption: Workflow for developing a stability-indicating assay.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to monitor the appearance of the parent indole's aromatic protons resulting from protodeboronation. ¹¹B NMR is particularly powerful as it directly probes the chemical environment of the boron atom, providing clear evidence of degradation or complex formation.[17]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating analytical method. It involves intentionally degrading the sample under more aggressive conditions than it would likely encounter during its shelf life.[18][20]
Objective: To identify the potential degradation products of an indolylboronic acid and develop an HPLC method capable of resolving them from the parent compound.
Materials:
-
Indolylboronic acid sample
-
HPLC grade acetonitrile and water
-
Formic acid or triethylamine (for mobile phase pH adjustment)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with PDA detector
-
pH meter
-
Hot air oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of the indolylboronic acid in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at room temperature for 24 hours.[18]
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, dilute to a suitable concentration with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, dilute, and analyze.
-
-
Thermal Degradation:
-
Place the solid indolylboronic acid powder in a hot air oven at a specified temperature (e.g., 105°C) for a set period.[18]
-
After exposure, dissolve the solid, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
Analysis and Method Development:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method.
-
The goal is to achieve baseline separation of all degradation peaks from the parent peak.
-
Use the PDA detector to check for peak purity, ensuring that the parent peak is spectrally homogeneous and free of co-eluting degradants.
-
Conclusion
Indolylboronic acids are powerful synthetic tools whose effective use hinges on a thorough understanding of their stability. While generally stable as solids under proper storage conditions, they are susceptible to degradation in solution via protodeboronation and oxidation. The rate and extent of this degradation are dictated by factors such as pH, temperature, light, and the presence of oxidizing agents. By employing appropriate handling and storage protocols, utilizing protective strategies like esterification, and developing robust, stability-indicating analytical methods, researchers can mitigate the risks associated with instability. This proactive approach ensures the reliability of experimental outcomes and the successful application of indolylboronic acids in the synthesis of novel chemical entities.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. 6-インドリルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications | MDPI [mdpi.com]
- 11. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H2O2-induced decomposition of layer-by-layer films consisting of phenylboronic acid-bearing poly(allylamine) and poly(vinyl alcohol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Executive Summary
This technical guide provides an in-depth analysis of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 2-position provides a versatile chemical handle for constructing complex molecular architectures. This document details the physicochemical properties, general synthetic strategies, and core applications of this reagent. The primary focus is its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. A detailed, field-proven experimental protocol for a typical cross-coupling reaction is provided, alongside essential safety and handling information to ensure procedural integrity and laboratory safety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical and Handling Profile
Accurate characterization and proper handling are fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1150114-47-8 | [] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [][2] |
| Molecular Weight | 219.00 g/mol | [][2] |
| IUPAC Name | (6-methoxycarbonyl-1H-indol-2-yl)boronic acid | [] |
| Synonyms | Methyl 2-boronoindole-6-carboxylate | [] |
| Appearance | Typically an off-white to light-yellow solid | N/A |
| Storage Conditions | Store in a freezer under -20°C in an inert, dry atmosphere.[2] The compound is sensitive to moisture. | N/A |
Synthesis and Purification Strategy
The synthesis of aryl and heteroaryl boronic acids is a well-established field in organic chemistry.[3] While multiple routes exist, a common and effective strategy for preparing indole-2-boronic acids involves a directed lithiation-borylation sequence starting from a suitable N-protected indole precursor.
The rationale for N-protection (e.g., with a Boc group) is twofold: it prevents acidic proton quenching of the organolithium intermediate and can help direct the metalation to the C2 position. The subsequent reaction with a borate ester, followed by acidic workup, yields the desired boronic acid.
Self-Validating Purification Protocol:
-
Quenching and pH Adjustment: Following acidic hydrolysis, the reaction mixture is carefully neutralized. The causality here is to ensure the boronic acid is in a less water-soluble state for efficient extraction into an organic solvent.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. This step partitions the desired product into the organic phase, leaving inorganic salts behind.
-
Brine Wash: The combined organic layers are washed with brine. This serves to remove residual water from the organic phase, a critical step as boronic acids can undergo dehydration.
-
Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity compound. The success of the synthesis is then confirmed using analytical techniques such as NMR spectroscopy and LC-MS.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[4]
4.1 Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[5][6] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the activated boronic acid (or its boronate ester form) is transferred to the Pd(II) complex, displacing the halide.[4] This is the step where the boronic acid reagent is consumed. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with a generic aryl bromide.
Objective: To synthesize Methyl 2-(4-methoxyphenyl)-1H-indole-6-carboxylate.
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer, heating mantle, condenser
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Expert Insight: The use of an anhydrous base and a dry reaction vessel is critical. Water is a necessary component of the solvent system, but excess moisture can lead to competitive protodeboronation (hydrolysis) of the starting material.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
Reaction: Place the flask under a positive pressure of inert gas, lower it into a heating mantle, and heat to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: Boronic acids as a class may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid formation of dust and aerosols.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from moisture and oxidizing agents.[2] For long-term stability, storage in a freezer at or below -20°C is recommended.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its utility is firmly rooted in its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, enabling the streamlined construction of complex indole-based molecules. For scientists and researchers in drug discovery, this reagent provides a reliable and powerful tool for accessing novel chemical matter with significant therapeutic potential. A thorough understanding of its properties, handling requirements, and reaction mechanisms is key to unlocking its full synthetic capabilities.
References
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aksci.com [aksci.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of Functionalized Indoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] This palladium-catalyzed transformation is a go-to method in pharmaceutical and materials science for synthesizing complex biaryl and heteroaryl structures.[2] Within this context, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[3]
This guide focuses on a specific, highly functionalized building block: (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid . The presence of an electron-withdrawing methoxycarbonyl group at the C6 position and the boronic acid moiety at the C2 position makes this reagent a powerful tool for synthesizing novel, C2-arylated indole derivatives. These target molecules are of significant interest in drug discovery programs. However, the unique electronic properties and the presence of the acidic N-H proton on the indole ring introduce specific challenges and require carefully optimized protocols for successful coupling.
This document provides an in-depth analysis of the reaction mechanism, a detailed, field-proven experimental protocol, and a guide to troubleshooting common issues, designed for researchers and drug development professionals seeking to leverage this versatile reagent.
Mechanistic Rationale & Key Considerations
A robust understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.[3][4][5]
The Catalytic Cycle
The reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (the indole moiety in this case) to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Challenges with Indole-2-Boronic Acids
While powerful, the use of indole-based boronic acids presents specific hurdles that must be addressed:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (like water or the indole N-H itself) before transmetalation can occur, leading to the formation of the simple indole and reduced yields.[6] The use of milder bases or anhydrous conditions can sometimes mitigate this, though a biphasic system is often required.
-
Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] The use of bulky, electron-rich phosphine ligands helps to create a sterically shielded and highly active catalyst that is less susceptible to such inhibition.
-
N-H Acidity: The unprotected N-H proton is acidic and can react with the base. This can influence the reaction environment and may necessitate the use of stronger bases or additional equivalents. While N-protection (e.g., with Boc or Tos groups) is an option, it adds steps to the synthesis. Unprotected indoles often provide higher yields in couplings with aryl bromides when using boronic acids.[8]
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Table 1: Reagents and Recommended Conditions
| Component | Role | Recommended Reagent/Condition | Stoichiometry / Loading | Rationale |
| Aryl Halide | Electrophile | Aryl or Heteroaryl Bromide | 1.0 equiv | Bromides offer a good balance of reactivity and stability. |
| Boronic Acid | Nucleophile | (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid | 1.2–1.5 equiv | A slight excess ensures complete consumption of the limiting halide. |
| Catalyst | Precatalyst | XPhos Pd G3 | 1–3 mol% | A modern precatalyst that is air-stable and forms a highly active Pd(0) species in situ. Ideal for challenging couplings.[7][9] |
| Ligand | - | (Included in Precatalyst) | - | The bulky, electron-rich XPhos ligand accelerates key steps and prevents catalyst deactivation.[10] |
| Base | Activator | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | 2.0–3.0 equiv | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading the ester.[7][11] |
| Solvent | Medium | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | ~0.1 M | A standard biphasic system that dissolves organic reagents while allowing the inorganic base to function effectively. |
| Temperature | - | 80–100 °C | - | Provides sufficient thermal energy for the reaction without promoting significant decomposition. |
| Atmosphere | - | Inert (Argon or Nitrogen) | - | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Experimental Workflow
-
Reaction Setup:
-
To a dry oven- or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare the solvent mixture (e.g., 1,4-Dioxane/H₂O 5:1). Degas the solvent by bubbling Argon through it for 15-20 minutes or by using a freeze-pump-thaw cycle.
-
Using a syringe, add the degassed solvent to the reaction vessel.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting aryl bromide is consumed (typically 4-16 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Optimization & Troubleshooting
Even with a robust protocol, challenges can arise. The following insights can guide optimization.
Table 2: Troubleshooting Difficult Couplings
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded by air).2. Insufficiently strong base.3. Poor quality reagents. | 1. Use a fresh, high-quality precatalyst. Ensure the inert atmosphere is maintained throughout.[10]2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Verify the purity of starting materials. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Base is too harsh or nucleophilic.3. Extended reaction time. | 1. Lower the reaction temperature and monitor closely.2. Use a non-nucleophilic base like K₃PO₄. Avoid hydroxide bases.3. Stop the reaction as soon as the starting material is consumed. Consider using the more stable pinacol boronate ester derivative of the indole.[6] |
| Formation of Homocoupled Boronic Acid | Palladium-catalyzed side reaction. | 1. Ensure a rigorously oxygen-free environment.2. Use the minimum effective catalyst loading.3. Adjust the stoichiometry; avoid a large excess of the boronic acid. |
| Ester Hydrolysis | Base is too strong or reaction conditions are too harsh. | 1. Use a milder base such as K₂CO₃ or even powdered KF if conditions allow.[5]2. Lower the reaction temperature and shorten the reaction time. |
Conclusion
This compound is a highly valuable reagent for accessing novel C2-arylated indoles. Success in its application hinges on a rational approach to the Suzuki-Miyaura coupling. Key factors for achieving high yields include the selection of a modern, bulky-ligand palladium precatalyst (e.g., XPhos Pd G3), the use of a sufficiently strong but non-nucleophilic base like K₃PO₄, and the maintenance of a strictly inert atmosphere. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively overcome the inherent challenges of coupling this functionalized heterocycle and accelerate their discovery programs.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Synthetic Versatility of Indole Boronic Acids: A Guide to Modern Organic Chemistry
Indole boronic acids and their derivatives have emerged as indispensable tools in the arsenal of synthetic organic chemists. Their unique combination of a privileged heterocyclic scaffold and the versatile reactivity of the boronic acid moiety has propelled them to the forefront of modern synthetic strategies, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4][5] This technical guide provides an in-depth exploration of the applications of indole boronic acids, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Power of the Indole Nucleus Coupled with Boron's Versatility
The indole ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][5] The ability to functionalize this core structure with precision is paramount for the development of novel chemical entities. Indole boronic acids serve as stable, readily available, and relatively non-toxic precursors for a variety of chemical transformations.[1][2][4] Their utility stems from the capacity of the boronic acid group to participate in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Core Applications in Organic Synthesis
The primary applications of indole boronic acids lie in transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the construction of complex molecular architectures from readily accessible starting materials.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most prominent application of indole boronic acids, facilitating the formation of a C-C bond between the indole core and various aryl or heteroaryl partners.[1][5] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and high yields.[5][6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent is crucial for efficient catalysis, influencing the rate of each step in the cycle. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos have been shown to be highly effective in promoting the coupling of nitrogen-rich heterocycles.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a 2-Arylindole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an indole-2-boronic acid with an aryl bromide.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| N-Boc-indole-2-boronic acid | - | - | 261 mg | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 187 mg | 1.0 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-indole-2-boronic acid (1.0 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole derivative.[7]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures a high turnover number.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[8] Sodium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.
-
N-Protection: For some indole substrates, protection of the N-H group (e.g., with a Boc group) can prevent side reactions and improve yields, although many modern protocols are effective with unprotected indoles.[6][9]
Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction offers a powerful method for the formation of C-N, C-O, and C-S bonds by coupling an aryl boronic acid with an amine, alcohol, or thiol, respectively.[10][11] This copper-catalyzed reaction is advantageous due to its often mild conditions, which can include room temperature and exposure to air.[10][11]
Mechanistic Insights: The Chan-Lam coupling is believed to proceed through a copper(II) or copper(III) intermediate. The reaction is initiated by the formation of a copper-aryl complex from the boronic acid. Coordination of the nucleophile (amine, alcohol, or thiol) is followed by reductive elimination from a transient copper(III) species to form the desired carbon-heteroatom bond and a copper(I) species.[10][11] The copper(I) is then re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.[10][12]
Reaction Schematic: Chan-Lam Coupling
Caption: General scheme of a Chan-Lam coupling reaction.
Detailed Protocol: Synthesis of an N-Arylindole
This protocol provides a general procedure for the Chan-Lam N-arylation of an indole boronic acid with an aniline.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| Indole-5-boronic acid | 144104-59-6 | 160.97 | 161 mg | 1.0 |
| Aniline | 62-53-3 | 93.13 | 112 mg | 1.2 |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 18 mg | 0.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 202 mg | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a reaction vial, add indole-5-boronic acid (1.0 equiv), aniline (1.2 equiv), and copper(II) acetate (0.1 equiv).
-
Add dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add triethylamine (2.0 equiv) as the base.
-
Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylindole derivative.[10]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings. In some cases, stoichiometric amounts of copper may be required, but catalytic versions are highly desirable.[12]
-
Oxidant: The reaction is often run open to the air, as molecular oxygen serves as the terminal oxidant to regenerate the active copper(II) catalyst.
-
Base: A base, such as triethylamine or pyridine, is typically required to facilitate the reaction, likely by deprotonating the nucleophile and promoting the formation of the copper-nucleophile complex.
-
Solvent: Dichloromethane is a common solvent, but others such as methanol or THF can also be used depending on the specific substrates.
Indole Boronic Acids in Medicinal Chemistry
The indole scaffold is a cornerstone in drug discovery, and indole boronic acids provide a versatile platform for the synthesis of novel therapeutic agents.[3][13]
-
Kinase Inhibitors: Many kinase inhibitors feature substituted indole cores. (7-Bromo-1H-indol-2-yl)boronic acid, for example, is a key building block for synthesizing 9H-pyrimido[4,5-b]indole derivatives, which have shown potential as dual inhibitors of RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases, targets in certain cancers.[13]
-
Tryptophan Mimics: The indole side chain of tryptophan is crucial for many biological interactions. Indole-containing molecules can act as mimics of tryptophan, potentially interfering with protein-protein interactions or enzymatic processes.[14] Boron-containing tryptophan analogues have been synthesized and incorporated into proteins, demonstrating that cellular machinery can recognize these unnatural amino acids.[15]
Emerging Applications
Beyond cross-coupling reactions, indole boronic acids are finding utility in other areas of organic synthesis.
-
Catalysis: Boronic acids can act as Lewis acid catalysts to activate functional groups.[16] For example, they have been shown to accelerate three-component reactions involving indoles, thiols, and glyoxylic acids to synthesize α-sulfanyl-substituted indole derivatives.[17] In these reactions, the boronic acid is thought to activate an α-hydroxy group, facilitating nucleophilic attack.[17]
-
Reductive Functionalization: Boron catalysis can enable the chemoselective allylation of indoles to produce allylic indolines, which are common motifs in pharmaceuticals and natural products.[18]
Conclusion
Indole boronic acids are highly valuable and strategic building blocks in modern organic synthesis. Their stability, accessibility, and versatile reactivity in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings make them indispensable for the construction of complex molecules. As research continues to uncover new catalytic systems and applications, the importance of indole boronic acids in both academic and industrial settings is set to grow, paving the way for the discovery of novel materials and life-saving therapeutics.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Borane-catalysed C2-selective indole reductive functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03880K [pubs.rsc.org]
Synthesis of substituted indoles using boronic acid precursors
Application Note & Protocols
Topic: Synthesis of Substituted Indoles Using Boronic Acid Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Boronic Acids in Modern Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the indole ring is a paramount objective in synthetic organic chemistry.[2] Among the myriad of synthetic tools available, organoboron reagents, particularly boronic acids and their esters, have emerged as exceptionally powerful precursors for constructing substituted indoles.[3][4][5]
Boronic acids are favored for their remarkable stability to air and moisture, low toxicity, and broad commercial availability, making them ideal reagents for complex molecule synthesis.[3][5] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized C-C bond formation.[6] This guide provides an in-depth exploration of the strategies, mechanisms, and protocols for leveraging boronic acid precursors in the synthesis of a diverse array of substituted indoles, empowering researchers to navigate this chemical space with precision and efficiency.
Core Methodologies: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between sp²-hybridized carbon atoms, offering unparalleled functional group tolerance and reliability.[6][7] In the context of indole synthesis, this reaction is typically employed in two primary ways:
-
Coupling of a halogenated indole with an aryl/heteroaryl boronic acid .
-
Coupling of an indolylboronic acid with an aryl/heteroaryl halide .[3]
Both strategies are highly effective and the choice often depends on the availability of the starting materials.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or indolyl halide, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically the rate-limiting step and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8]
Protocol 1: Synthesis of 2-Arylindoles via Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of a 2-haloindole with an arylboronic acid. Optimization may be required for specific substrates.[9]
Principle: To form a C-C bond between the C2 position of an indole ring and an aryl group using a palladium catalyst, a suitable phosphine ligand, and a base.
Materials & Reagents:
-
2-Bromo-1H-indole (or other halo-indole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate, Hexanes
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the halo-indole (e.g., 2-bromo-1H-indole, 1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 3.0 mmol).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-arylindole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Common Reagents & Conditions | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) is the active catalyst. Pd(II) sources are reduced in situ. Pre-catalysts offer better air stability.[6][10] |
| Ligand | PPh₃, Buchwald-type phosphines (SPhos, XPhos) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition and reductive elimination, especially for less reactive chlorides.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Essential for the transmetalation step to form the boronate "ate" complex. The choice of base can significantly impact yield and prevent side reactions.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | A polar, aprotic solvent is often used. The addition of water can aid in dissolving the base and facilitating the transmetalation step.[12] |
| Temperature | 60 - 120 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly oxidative addition. |
Alternative Strategies: Copper-Catalyzed Chan-Lam Coupling
While the Suzuki reaction is paramount for C-C bonds, the functionalization of the indole nitrogen (N-H) is equally important. The Chan-Lam coupling offers an efficient, copper-catalyzed method for forming C-N bonds using boronic acids, often under milder, aerobic conditions compared to the related Buchwald-Hartwig amination.[13][14]
Principle: The Chan-Lam reaction facilitates the cross-coupling of an N-H containing compound (indole) with an arylboronic acid, catalyzed by a copper salt, typically using air as the terminal oxidant.[13] This method is highly effective for synthesizing N-arylindoles.
Protocol 2: N-Arylation of Indole via Chan-Lam Coupling
Materials & Reagents:
-
Indole (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å), powdered (optional, to absorb water)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask open to the air, add the indole (1.0 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Solvent and Base: Add the solvent (e.g., DCM, 10 mL) and the base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction mixture typically turns from blue to green.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 12-48 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the pure N-arylindole.
-
Characterization: Confirm the product structure and purity by NMR and mass spectrometry.
Preparing the Key Precursor: Synthesis of Indolylboronic Acids
The strategic use of indolylboronic acids requires their efficient preparation. Modern methods have moved beyond traditional Grignard or organolithium routes, focusing on direct C-H activation and borylation, which offer superior regioselectivity and functional group tolerance.[3][4]
Key Preparative Methods:
-
Miyaura Borylation: The palladium-catalyzed coupling of a halo-indole with a boron source like bis(pinacolato)diboron (B₂pin₂).[3]
-
C-H Borylation: Direct, regioselective borylation of the indole C-H bond using iridium or rhodium catalysts. The regioselectivity (e.g., C2, C3, or C7) can often be controlled by the choice of catalyst, ligand, or directing group on the indole nitrogen.[3][4]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh catalyst or a more stable pre-catalyst. Ensure the reaction is strictly anaerobic.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeborylation | The boronic acid is cleaved and replaced by a hydrogen atom before coupling. This is common with electron-rich or sterically hindered boronic acids. | 1. Use a milder base (e.g., KF).2. Use a boronic ester (e.g., pinacol ester) which is more stable.3. Lower the reaction temperature and increase reaction time. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. Ensure the reaction is strictly anaerobic, as oxygen can promote this side reaction.2. Use a higher catalyst-to-ligand ratio.3. Add the boronic acid slowly to the reaction mixture. |
| Poor Yield with N-H Indoles | The acidic N-H proton can interfere with the catalyst or base.[10] | 1. Use a stronger base (e.g., K₃PO₄) in sufficient excess.2. Protect the indole nitrogen with a removable group (e.g., Boc, Ts) prior to coupling.[10] |
Conclusion
The use of boronic acid precursors represents a robust, versatile, and highly reliable platform for the synthesis of substituted indoles. The Suzuki-Miyaura and Chan-Lam couplings provide powerful and complementary methods for constructing C-C and C-N bonds, respectively. By understanding the underlying mechanisms, carefully selecting reaction parameters, and employing optimized protocols, researchers can efficiently access a vast chemical space of functionalized indoles for applications in drug discovery, materials science, and beyond. The continued development of new catalysts and advanced multi-component strategies promises to further expand the synthetic utility of these indispensable reagents.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal framework for designing molecules that target a wide range of biological entities.[2][3] Among the various functionalized indoles, those bearing a boronic acid moiety at the 2-position, such as (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid , have emerged as exceptionally versatile building blocks. These reagents are critical for constructing complex 2-substituted indole derivatives, primarily through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, with a focus on its use in synthesizing potent kinase inhibitors for cancer therapy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize the underlying biological pathways to empower researchers in their drug discovery efforts.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1150114-47-8 | [5] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [5] |
| Molecular Weight | 219.00 g/mol | [5] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Storage | Store at -20°C under an inert atmosphere. | [5] |
This compound is a stable, non-toxic, and generally easy-to-handle solid.[4][5] However, like most boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides. This process is typically reversible and does not usually impede its reactivity in cross-coupling reactions. For optimal results and long-term stability, it is recommended to store the compound under inert gas (Nitrogen or Argon) and at low temperatures.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds in the pharmaceutical industry due to its mild conditions and exceptional functional group tolerance.[6][7] It enables the direct linkage of the indole C2-position to a variety of aryl and heteroaryl systems, which is a common motif in kinase inhibitors.
The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Heteroaryl-Indole Derivatives via Suzuki-Miyaura Coupling
This protocol provides a robust and adaptable method for the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl halides. The conditions are based on established procedures for similar indole boronic acids and heteroaryl coupling partners.[5][9][10][11]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Heteroaryl halide (e.g., 2-chloropyrimidine, 4-bromopyridine) (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-heteroaryl-indole product.
Causality and Optimization:
-
Choice of Catalyst: The ligand on the palladium catalyst is crucial. Electron-rich, bulky phosphine ligands like SPhos or XPhos can improve yields for challenging couplings, especially with heteroaryl chlorides.[9] Pd(dppf)Cl₂ is often a reliable choice for a broad range of substrates.[12]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[7] K₂CO₃ is a common and effective choice. For less reactive halides, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is frequently used. Water helps to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can be effective for refractory couplings.[11]
-
N-Protection: While many Suzuki couplings with indole boronic acids proceed without protection of the indole nitrogen, N-Boc or N-SEM protection can sometimes improve solubility and yield, depending on the substrates.[13]
Application in Kinase Inhibitor Synthesis: Targeting Cancer Signaling Pathways
The 2-substituted indole motif is a key pharmacophore in a multitude of kinase inhibitors.[14] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[15][16][17] By using this compound, medicinal chemists can readily synthesize libraries of compounds to target key oncogenic kinases.
Case Study 1: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, regulating cell growth, proliferation, and survival.[15][18][19] Inhibitors targeting this pathway are of significant therapeutic interest. The indole scaffold has been successfully employed to develop potent PI3K inhibitors.[15][20] For instance, coupling this compound with a substituted pyrimidine or purine halide can generate core structures that mimic the adenine hinge-binding region of ATP, a common strategy for kinase inhibitor design.[8]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| 7-Azaindole Derivatives | PI3Kδ | 1 nM (FD223) | [15] |
| Indole-based Hybrids | mTOR | 0.075 µM (HA-2c) | [13] |
| Indolyl-1,2,4-Triazoles | PI3K | Sub-micromolar | [21] |
Case Study 2: Targeting EGFR and CDK Signaling
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation drives many epithelial cancers.[16][22] Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle, and their inhibition can halt uncontrolled cancer cell division.[17][23][24] The 2-aryl-indole scaffold is a validated core for developing potent inhibitors of both EGFR and CDKs.[25][26][27] Coupling this compound with functionalized pyrimidines, pyridines, or other nitrogen-containing heterocycles is a direct route to synthesizing these classes of inhibitors.
Caption: Dual inhibition of EGFR and CDK pathways.
| Compound Class | Target Kinase(s) | Representative IC₅₀ | Reference |
| Indole-2-carboxamides | EGFR/CDK2 | EGFR: 18 nM, CDK2: 16 nM | [27] |
| Indolyl-Pyrimidine Hybrids | EGFR | 0.25 µM | |
| Indole-Urea Derivatives | EGFR/SRC | EGFR: 1.026 µM, SRC: 0.002 µM | [25] |
Conclusion and Future Outlook
This compound is a high-value, strategic building block for modern pharmaceutical research. Its utility in the Suzuki-Miyaura reaction provides a reliable and versatile platform for the synthesis of 2-substituted indoles, a core motif in numerous potent and selective kinase inhibitors. The ability to rapidly generate diverse libraries of such compounds is crucial for exploring structure-activity relationships and optimizing lead candidates against critical cancer targets like PI3K, EGFR, and CDKs. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to leverage this powerful chemical tool in the development of next-generation targeted therapeutics.
References
- 1. Regulation of CDK/cyclin complexes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biologyease.com [biologyease.com]
- 22. youtube.com [youtube.com]
- 23. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US10336759B2 - Salts and processes of preparing a PI3K inhibitor - Google Patents [patents.google.com]
- 26. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Indol-2-ylboronic Acids
Authored by: Gemini, Senior Application Scientist
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole core, particularly at the C2 position, has been a long-standing challenge for synthetic chemists. The advent of palladium-catalyzed cross-coupling reactions, in conjunction with the development of stable indol-2-ylboronic acids and their derivatives, has revolutionized access to 2-substituted indoles, enabling the construction of complex molecular architectures for drug discovery and materials science.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of utilizing indol-2-ylboronic acids in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and offer detailed, validated protocols for key transformations.
The Unique Nature of Indol-2-ylboronic Acid
Unlike arylboronic acids, indol-2-ylboronic acid presents unique challenges and opportunities. The proximity of the nitrogen lone pair and the inherent electron-rich nature of the indole ring influence the reactivity of the C-B bond. A primary challenge is the propensity for protodeboronation, where the boronic acid group is cleaved by a proton source, leading to the formation of the parent indole and reduced coupling efficiency.
Key Considerations:
-
Stability: Indol-2-ylboronic acid and its esters (e.g., MIDA, pinacol) exhibit varying stability. N-protection of the indole ring, typically with groups like Boc, Ts, or Bn, is often crucial to prevent decomposition and enhance reactivity by mitigating the electronic effects of the indole nitrogen.
-
Protodeboronation: This side reaction is often promoted by acidic conditions or the presence of water. Careful selection of the base, solvent, and reaction temperature is critical to minimize this pathway. Anhydrous solvents and gentle, non-protic bases are generally preferred.
The Suzuki-Miyaura Coupling: A Workhorse for C2-Arylation
The Suzuki-Miyaura reaction is the most widely employed method for the C2-arylation and C2-vinylation of indoles using indol-2-ylboronic acids. This reaction involves the coupling of the boronic acid with an aryl, heteroaryl, or vinyl halide/triflate in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the activated boronate species is transferred to the palladium center, displacing the halide/triflate. The base is crucial here, as it activates the boronic acid to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of N-Boc-indol-2-ylboronic Acid with 4-Bromoanisole
This protocol details a reliable method for the synthesis of 2-(4-methoxyphenyl)-1H-indole, a common structural motif. The use of an N-Boc protected indol-2-ylboronic acid enhances stability and reactivity.
Experimental Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| N-Boc-indol-2-ylboronic acid | 261.10 | 1.0 | 261 mg | Boron source |
| 4-Bromoanisole | 187.04 | 1.2 | 140 µL (224 mg) | Aryl halide partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 35 mg | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-indol-2-ylboronic acid (261 mg, 1.0 mmol), 4-bromoanisole (140 µL, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected product.
-
Deprotection (Optional): The Boc group can be removed by treating the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the final 2-aryl-1H-indole.
Expanding the Toolbox: Heck and Sonogashira Couplings
While the Suzuki-Miyaura coupling is dominant, other palladium-catalyzed reactions can also be employed with indol-2-ylboronic acids or their derivatives, although they are less common and may require more specialized conditions.
The Heck Reaction
The Heck reaction typically couples an organohalide with an alkene. While direct use of boronic acids in a "Heck-type" reaction is not standard, indol-2-yl halides (derived from the boronic acid) can readily participate. More advanced methods may involve an in-situ conversion or a tandem borylation/Heck process.
The Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, the direct use of indol-2-ylboronic acid is not the primary pathway. The more common route involves converting the boronic acid to an indol-2-yl halide, which then undergoes the Sonogashira coupling. This reaction is particularly valuable for installing alkynyl moieties, which are versatile functional handles for further transformations, including click chemistry.
Protocol Insight: For a Sonogashira coupling, a typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA).
Troubleshooting and Optimization
Effective implementation of these protocols requires an understanding of common pitfalls and strategies for optimization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Catalyst deactivation; Protodeboronation of the starting material. | Increase reaction time/temperature; Use a more robust ligand (e.g., SPhos, XPhos); Ensure strictly anhydrous conditions; Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeboronation | Presence of water or acidic protons; Inappropriate base. | Use anhydrous solvents; Employ a non-aqueous base (e.g., potassium fluoride); Consider using a more stable boronic ester derivative like a MIDA or pinacol ester. |
| Homocoupling | Oxidative coupling of the boronic acid or aryl halide. | Lower the catalyst loading; Ensure a truly inert atmosphere to prevent oxygen-mediated side reactions. |
| Difficult Purification | Formation of closely-eluting byproducts (e.g., phosphine oxides). | Use a different palladium precursor or ligand; Employ alternative purification techniques like preparative HPLC or crystallization. |
Conclusion
Palladium-catalyzed reactions of indol-2-ylboronic acids are indispensable tools for the synthesis of functionalized indoles. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile platform for C-C bond formation at the C2 position. By understanding the underlying mechanisms, carefully selecting reagents and conditions to mitigate side reactions like protodeboronation, and employing validated protocols, researchers can effectively leverage these powerful transformations to accelerate discovery in medicinal chemistry and materials science.
Application Notes & Protocols: A Guide to C-C Bond Formation Using (6-Methoxycarbonyl-1H-indol-2-yl)boronic Acid
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For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction: The Strategic Importance of the Indole Scaffold and C-C Bond Formation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1] The ability to selectively functionalize the indole ring system through the formation of new carbon-carbon (C-C) bonds is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among the most powerful and versatile methods for forging C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate offers exceptional functional group tolerance and generally mild reaction conditions.[3][4]
This guide provides a comprehensive overview and detailed protocols for the application of a specialized building block, (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid, in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental procedures, and offer insights into troubleshooting common challenges associated with heteroaromatic boronic acids.
Understanding the Reagent: (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid
(6-Methoxycarbonyl-1H-indol-2-yl)boronic acid is a bifunctional molecule offering a handle for C-C bond formation at the 2-position of the indole ring, a site often crucial for biological activity. The methoxycarbonyl group at the 6-position provides a point for further synthetic elaboration or can serve to modulate the electronic properties and bioavailability of the final compound.
However, like many heteroaryl boronic acids, particularly those substituted at the 2-position, this reagent can be susceptible to degradation.[5][6][7] The primary decomposition pathways include protodeboronation (cleavage of the C-B bond) and oxidation.[6][7] These processes can be accelerated by heat, the presence of a base, or the palladium catalyst itself, making careful reaction setup and execution critical for success.[5][7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.[14][15]
Materials:
-
(6-Methoxycarbonyl-1H-indol-2-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[16]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[15]
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)[15]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).[14]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[16] Then, add the degassed solvent system via syringe.[15][17] The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[17]
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions for various coupling partners.
| Parameter | Aryl Bromide | Aryl Chloride | Heteroaryl Bromide |
| Boronic Acid (eq.) | 1.2 - 1.5 | 1.5 - 2.0 | 1.2 - 1.5 |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with SPhos/XPhos | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst Loading (mol%) | 1 - 3 | 2 - 5 | 2 - 5 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Base (eq.) | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene | Dioxane/H₂O, DMF/H₂O |
| Temperature (°C) | 80 - 110 | 100 - 120 | 80 - 110 |
| Typical Reaction Time (h) | 4 - 18 | 12 - 24 | 6 - 24 |
Troubleshooting and Field-Proven Insights
Challenge 1: Low or No Product Yield
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Boronic acid decomposition (protodeboronation).
-
Potential Cause: Oxygen contamination.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.[17]
-
Challenge 2: Formation of Homocoupled Byproducts
-
Potential Cause: This often arises from the decomposition of the boronic acid, particularly in the presence of oxygen.
-
Solution: Rigorous degassing of solvents and maintaining a robust inert atmosphere is crucial. Lowering the reaction temperature may also mitigate this side reaction.
-
Challenge 3: Difficulty with Electron-Deficient or Sterically Hindered Coupling Partners
-
Potential Cause: Slower rates of oxidative addition or reductive elimination.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. By understanding the nuances of the catalytic cycle and the specific challenges posed by heteroaromatic boronic acids like (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid, researchers can effectively troubleshoot and optimize their reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 4. jmcct.com [jmcct.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid in the Synthesis of Bioactive Molecules
Introduction: The Privileged Indole Scaffold and the Power of C-2 Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets, earning it the status of a "privileged scaffold." From the neurotransmitter serotonin to anti-cancer alkaloids like vincristine, the indole motif is intricately woven into the fabric of biochemistry and pharmacology.[1][2] Functionalization of the indole ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
Among the various positions on the indole ring, the C-2 position is of particular interest. The introduction of aryl or heteroaryl substituents at this position gives rise to 2-arylindoles, a class of compounds with a rich history of biological significance. It is in this context that (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid emerges as a highly valuable and versatile building block for the synthesis of novel bioactive molecules. This application note will provide a comprehensive overview of the role of this specialized reagent in modern drug discovery, complete with detailed protocols and a discussion of a relevant biological pathway.
Core Attributes of this compound
This compound is a bifunctional molecule, with each functional group serving a distinct and strategic purpose in the synthesis of complex organic molecules.
-
The Indole-2-boronic Acid Moiety: The boronic acid at the C-2 position is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds in medicinal chemistry due to its mild reaction conditions and broad functional group tolerance.[4][5] The strategic placement of the boronic acid at C-2 allows for the direct and efficient introduction of a wide array of aryl and heteroaryl substituents.
-
The Methoxycarbonyl Group at C-6: The ester group at the C-6 position of the indole ring serves several important functions. It can act as a site for further chemical modification, allowing for the introduction of additional diversity into the molecular scaffold. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. This provides a valuable opportunity to modulate the physicochemical properties of the final compound, such as solubility and cell permeability. Furthermore, the electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the indole ring and the properties of the final molecule.
Application in Bioactive Molecule Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to generate 2-aryl-1H-indole-6-carboxylates. This reaction provides a convergent and efficient route to a diverse library of compounds with the potential for a wide range of biological activities.
A representative Suzuki-Miyaura coupling reaction is shown below:
References
Application Notes & Protocols: Strategic Functionalization of the Indole Nucleus via Advanced Borylation Techniques
Introduction: The Enduring Importance of the Indole Scaffold and the Power of Boron
The indole ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] Consequently, methods for the precise and efficient functionalization of the indole nucleus are of paramount importance to researchers in drug discovery and chemical synthesis. Among the most powerful strategies to emerge is the introduction of a boron moiety onto the indole scaffold. The resulting borylated indoles are exceptionally versatile synthetic intermediates, most notably serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2][3][4]
This guide provides an in-depth exploration of modern borylation techniques for indole functionalization. We move beyond simple procedural lists to explain the underlying principles that govern regioselectivity—the primary challenge in indole chemistry. We will cover transition-metal-catalyzed C–H activation, innovative metal-free approaches, and classical cross-coupling methods, providing detailed, field-proven protocols for each.
Part 1: Direct C–H Borylation: An Atom-Economical Approach
Directly converting a C–H bond to a C–B bond is a highly atom-economical strategy that avoids the pre-functionalization required in classical cross-coupling. Iridium and Nickel catalysts have proven particularly effective, though controlling which of the seven distinct C–H bonds on the indole ring reacts remains a significant challenge.[1]
Iridium-Catalyzed C–H Borylation: A Workhorse for Regiocontrol
Iridium catalysts, typically used with bipyridine-based ligands, are the most widely employed for the C–H borylation of heterocycles.[5][6] The electronic properties of the indole ring inherently favor borylation at the C2 position.[3][7] Therefore, achieving selectivity for other positions requires strategic manipulation of steric and electronic factors, often through the use of directing groups on the indole nitrogen.
Causality Behind Regioselectivity:
-
C3-Selectivity via Steric Shielding: By installing a sterically bulky protecting group (e.g., Pivoyl, Boc) on the indole nitrogen, the more accessible C2 and C7 positions become sterically hindered. This directs the iridium catalyst to the next most reactive site, the C3 position.[3][7] Recently, a highly practical ligand-free iridium-catalyzed protocol has been developed for N-acyl indoles, simplifying the reaction setup significantly.[8][9][10]
-
C7-Selectivity via Nitrogen-Chelation: In 2-substituted indoles, the indole N–H bond can act as an endogenous directing group. It is proposed that the nitrogen coordinates to the iridium center, positioning the catalyst to selectively activate the adjacent C7–H bond, leading to highly regioselective borylation.[5][11] This method is powerful as it often does not require an external directing group.
Application Protocol 1: Ligand-Free Iridium-Catalyzed C3-Borylation of N-Acyl Indoles
This protocol describes a simple and robust method for the C3-selective borylation of N-acyl protected indoles, notable for its operational simplicity and tolerance of various functional groups.[3][7][10]
Experimental Workflow Diagram
Caption: Workflow for Ligand-Free C3-Borylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-acyl indole (0.20 mmol, 1.0 equiv) and [IrCl(cod)]₂ (5.0 mol%).
-
Solvent Addition: Add anhydrous n-hexane (1.0 mL) to the vial.
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon or nitrogen for 5 minutes.
-
Reagent Addition: Add pinacolborane (HBpin, 0.30 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the C3-borylated indole product.
Representative Substrate Scope & Performance
| Entry | N-Acyl Group | Substrate | Yield (%)[3][7] | C3:Other Isomer Ratio[3][7] |
| 1 | Isobutyryl | 1a | 79 | >97:3 |
| 2 | Acetyl | 1b | 85 | >95:5 |
| 3 | Benzoyl | 1c | 81 | >99:1 |
| 4 | Pivoyl | 1d | 75 | >99:1 |
Nickel-Catalyzed C3-Borylation with a Traceless Directing Group
An alternative strategy employs a nickel catalyst, [Ni(IMes)₂], which cleverly uses the borylating reagent itself to form a temporary, traceless directing group.[1] The catalyst first facilitates the borylation of the indole N–H bond to form an N-Bpin species. This N-Bpin group then directs the nickel catalyst to the C3 position for the C–H borylation step.[1][12] A subsequent hydrolysis step during workup removes the N-Bpin group, regenerating the free N–H indole.[13]
Catalytic Cycle for Ni-Catalyzed Traceless Borylation
Caption: Ni-Catalyzed Traceless C3-Borylation Cycle.
Part 2: Metal-Free C–H Borylation: Directed by Lewis Acid-Base Chemistry
Recent breakthroughs have established powerful metal-free borylation methods, offering advantages in terms of cost and sustainability.[14][15] These reactions typically rely on highly electrophilic boron species that engage in electrophilic aromatic substitution with the electron-rich indole ring.
BBr₃-Mediated Borylation at C4, C5, and C7
Controlling regioselectivity in metal-free systems has been elegantly solved by using directing groups that can form a stable chelate with the boron reagent. Researchers have demonstrated that by placing an acyl directing group (e.g., pivaloyl) on the indole nitrogen, the strong Lewis acid BBr₃ can be directed to the C7 position.[14][16] The reaction proceeds through a six-membered intermediate formed by chelation of the carbonyl oxygen and the C7-H bond to the boron center.[17] This strategy completely overrides the inherent electronic preference for C2/C3 substitution. Similarly, placing a directing group at the C4 position can direct borylation to the C5 position.[17]
Mechanism of Acyl-Directed C7-Borylation
Caption: Mechanism for BBr₃-Mediated C7-Borylation.
Application Protocol 2: Metal-Free, Acyl-Directed C7-Borylation with BBr₃
This protocol provides a method for the highly regioselective C7-borylation of N-pivaloyl indole using only BBr₃ as the reagent.[14][16][17]
Step-by-Step Methodology:
-
Preparation: In a glovebox, add N-pivaloyl indole (1.0 equiv) to an oven-dried vial containing a stir bar.
-
Solvent: Add anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add BBr₃ (a 1.0 M solution in DCM, 2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.
-
Quench & Derivatization: Upon completion, cool the reaction to 0 °C and slowly add a solution of pinacol in DCM. Stir for 30 minutes.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the N-pivaloyl-7-(pinacolboryl)indole.
Part 3: Miyaura Borylation of Haloindoles: A Classical and Reliable Route
When a specific halo-substituted indole is readily available, the palladium-catalyzed Miyaura borylation is an exceptionally reliable and high-yielding method for installing a boronate ester.[2] This reaction couples an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[18]
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Miyaura Borylation Catalytic Cycle.
Application Protocol 3: Palladium-Catalyzed Miyaura Borylation of 5-Bromoindole
This protocol details a standard procedure for the borylation of a bromoindole using a common palladium catalyst and ligand system.[2][19]
Step-by-Step Methodology:
-
Preparation: To a flask suitable for heating under reflux, add 5-bromoindole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst/Ligand: Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent: Add anhydrous solvent, such as 1,4-dioxane or DMSO, via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired indole-5-boronate ester.
Typical Reagent Loadings for Miyaura Borylation
| Component | Molar Equivalents | Purpose |
| Haloindole | 1.0 | Substrate |
| B₂pin₂ | 1.1 - 1.5 | Boron source |
| Palladium Catalyst | 0.02 - 0.05 | Active catalyst (e.g., PdCl₂(dppf)) |
| Base | 2.0 - 3.0 | Activates transmetalation (e.g., KOAc) |
| Solvent | - | Reaction medium (e.g., Dioxane, DMSO) |
Part 4: Downstream Applications: Unleashing the Synthetic Potential
The primary value of borylated indoles lies in their utility as building blocks for more complex molecules. The carbon-boron bond is a versatile handle for a wide range of transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
The most common application is the Suzuki-Miyaura cross-coupling, which forms a new C–C bond between the borylated indole and an organic halide or triflate.[19][20][21] This reaction is a cornerstone of modern drug discovery, enabling the rapid assembly of complex molecular architectures.[22][23]
General Workflow for Borylation/Suzuki Coupling
Caption: Sequential Borylation-Coupling Strategy.
This two-step sequence can often be performed in a one-pot fashion, further enhancing synthetic efficiency.[1][13][24] By choosing the appropriate borylation and coupling partners, chemists can selectively forge new bonds at virtually any position of the indole ring, providing access to novel chemical space for drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-free iridium-catalyzed regioselective C-H borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ni-catalyzed traceless, directed C3-selective C-H borylation of indoles. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Miyaura Borylation Reaction [organic-chemistry.org]
- 19. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of Indole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure is present in drugs ranging from the anti-inflammatory indomethacin to anti-cancer agents like vincristine.[1][] The functionalization of the indole scaffold is therefore a critical pursuit in drug discovery, enabling the synthesis of novel molecular entities with tailored biological activities.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forging carbon-carbon bonds.[6][7] Its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it a preferred tool for synthetic chemists.[6]
This guide focuses on the intersection of these two domains: the microwave-assisted Suzuki coupling of indole boronic acids. By leveraging the power of microwave irradiation, we can dramatically accelerate this key transformation, leading to higher yields, cleaner reaction profiles, and faster access to diverse libraries of indole-based compounds.[8][9] These protocols are designed to provide a comprehensive framework, from understanding the core mechanism to troubleshooting common experimental challenges.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[10][11] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle consists of three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6][11]
-
Transmetalation : The organic moiety from the activated organoboron species (in this case, the indole boronic acid, R²-B(OH)₂) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[11][12]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]
The Microwave Advantage: Beyond Thermal Heating
Conventional heating relies on conduction, transferring energy from an external source through the vessel walls into the solvent and reactants. This process is often slow and inefficient, leading to temperature gradients within the reaction mixture. Microwave-assisted organic synthesis (MAOS), however, utilizes dielectric heating.[13]
Microwaves directly couple with polar molecules (like many organic solvents and reagents) in the mixture, causing them to rapidly oscillate and generate heat through molecular friction.[13][14] This results in rapid, uniform, and efficient heating throughout the reaction volume. The primary advantages for the Suzuki coupling of indoles include:
-
Dramatically Reduced Reaction Times : Reactions that take hours under conventional reflux can often be completed in minutes.[8][15]
-
Improved Yields and Purity : The rapid heating minimizes the time reactants are exposed to high temperatures, reducing the formation of thermal degradation byproducts.[8][14]
-
Enhanced Reproducibility : Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility between runs.[8]
-
Access to Novel Chemical Space : The ability to rapidly screen conditions and synthesize libraries makes MAOS an invaluable tool in drug discovery.[16]
Key Considerations for Indole Boronic Acids
While powerful, the Suzuki coupling is not without its challenges, particularly when using heteroaromatic boronic acids like those derived from indole. These substrates are often more susceptible to degradation under reaction conditions.
Primary Side Reaction: Protodeboronation Protodeboronation is the undesired cleavage of the C–B bond by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom.[17][18] This side reaction consumes the nucleophilic coupling partner and directly reduces the yield of the desired product. Electron-rich heteroaromatic systems are particularly prone to this issue.[17]
Strategies to Mitigate Instability:
-
Use of Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce protodeboronation.[17][19] These esters act as a "slow release" form of the boronic acid under the reaction conditions.[17][20]
-
Careful Choice of Base : Strong aqueous bases (e.g., NaOH) can accelerate protodeboronation.[17] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred.[21][22]
-
Anhydrous Conditions : While Suzuki reactions are famously tolerant of water, minimizing excess water can suppress the rate of protodeboronation.[17]
Detailed Application Protocol
This protocol provides a robust starting point for the microwave-assisted Suzuki coupling of an indole boronic acid with a generic aryl bromide. Note: Optimal conditions may vary depending on the specific substrates, and parameter optimization is highly recommended.
Materials and Reagents
-
Substrates : Indole boronic acid (or ester), Aryl halide (I > Br > OTf >> Cl)[21]
-
Catalyst : Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(II) precatalyst with a suitable phosphine ligand (e.g., Pd(OAc)₂ with SPhos).[23][24]
-
Base : K₂CO₃, K₃PO₄, or Cs₂CO₃ (anhydrous).
-
Solvent : A high-boiling point, polar solvent is ideal for microwave chemistry. Common choices include 1,4-dioxane, DMF, or a mixture like dioxane/water.[10]
-
Equipment : Microwave synthesis reactor, appropriate microwave vials with stir bars, standard laboratory glassware, rotary evaporator, chromatography system.
Step-by-Step Methodology
-
Vial Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the indole boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent, approx. 0.5 mmol), and the base (2.0 - 3.0 equivalents).
-
Catalyst Addition : Add the palladium catalyst (1-5 mol%). For air-sensitive catalysts, this should be performed in a glovebox or under a positive flow of inert gas (Argon or Nitrogen).
-
Solvent Addition : Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[17]
-
Sealing and Purging : Securely cap the vial. If not done in a glovebox, purge the vial by evacuating and backfilling with an inert gas three times to remove oxygen, which can deactivate the catalyst.[21]
-
Microwave Irradiation : Place the vial in the microwave reactor. Set the reaction temperature (typically 100-150 °C), a hold time (e.g., 10-30 minutes), and maximum power (e.g., 100 W).[24][25] Ensure stirring is active.
-
Work-up : After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.
-
Analysis : Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Example Data and Expected Results
The following table provides representative data for the microwave-assisted Suzuki coupling of various indole derivatives, illustrating the general applicability of the method.
| Entry | Indole Boronic Acid | Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Indole-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 140 | 15 | ~85-95 |
| 2 | N-Me-Indole-3-boronic acid pinacol ester | 3-Bromopyridine | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | DMF | 120 | 20 | ~80-90 |
| 3 | Indole-2-boronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2) | Dioxane | 150 | 10 | ~75-85 |
| 4 | 6-Fluoroindole-4-boronic acid | 2-Chloronaphthalene | PdCl₂(SPhos) (4) | K₃PO₄ (3) | Dioxane/H₂O | 150 | 30 | ~70-80 |
Yields are illustrative and based on typical outcomes reported in the literature. Actual results will vary.[24][26][27]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently reactive aryl halide (e.g., chloride).3. Incomplete exclusion of oxygen. | 1. Use fresh catalyst and ligands. Ensure proper storage under inert atmosphere.[21]2. For aryl chlorides, use a more active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos) and a stronger base (K₃PO₄).[21][28]3. Ensure solvents are thoroughly degassed and the reaction is set up under an inert atmosphere.[21] |
| Significant Protodeboronation | 1. Unstable boronic acid.2. Base is too strong or conditions are too aqueous.3. Reaction time is too long. | 1. Switch to a more stable boronic ester (pinacol or MIDA).[17][18]2. Use a weaker, non-hydroxide base like K₃PO₄, K₂CO₃, or CsF. Minimize the amount of water in the solvent system.[17]3. Microwave heating allows for shorter reaction times, which inherently reduces the time for this side reaction to occur. Try reducing the hold time.[21] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Certain catalyst systems can promote this side reaction. | 1. Rigorously exclude oxygen from the reaction mixture.[29]2. Screen different palladium catalysts and ligands. |
| Inconsistent Results | 1. Inconsistent heating (issue with older microwave models).2. Variable reagent quality.3. Inconsistent moisture levels. | 1. Use a modern, dedicated microwave reactor with accurate temperature and pressure sensors.[8]2. Use high-purity, fresh reagents. Boronic acids can degrade upon storage.[18]3. Use anhydrous solvents when possible, or a consistent, measured amount of water for reproducibility. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave assisted green organic synthesis [wisdomlib.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 14. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arkat-usa.org [arkat-usa.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. irdindia.in [irdindia.in]
- 28. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Indole Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving indole boronic acids. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to nitrogen-rich heterocycles like indole can present unique difficulties.[1][2] This resource addresses these issues in a direct question-and-answer format, explaining the chemical principles behind the recommended protocols to empower you to improve your reaction yields and obtain cleaner products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with an indole boronic acid is resulting in very low or no yield. What are the primary factors I should investigate?
A1: Low to no yield in this specific coupling reaction often points to one or more of the following critical issues:
-
Protodeboronation of the Indole Boronic Acid: This is a common and often underestimated side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] Indole boronic acids, particularly those that are electron-rich, can be susceptible to this process, especially under prolonged heating or in the presence of excess water.[4][5]
-
Catalyst Inactivation or Inappropriate Choice: The nitrogen atom in the indole ring, especially in N-H unprotected indoles, can coordinate to the palladium center, leading to catalyst inhibition.[2][4] The choice of palladium precursor and, crucially, the ligand are paramount to success.
-
Suboptimal Base Selection: The base plays a multifaceted role in the Suzuki reaction.[6][7] It not only facilitates the formation of the active boronate species but can also influence the rate of protodeboronation and catalyst stability.[7] An incorrect choice of base can bring the reaction to a halt.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully optimized. The presence of oxygen can also be detrimental, leading to the oxidative degradation of the catalyst and boronic acid.[8][9]
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?
A2: Minimizing protodeboronation is crucial for improving yields with indole boronic acids. Here are several effective strategies:
-
Use of Boronic Esters: Converting the indole boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5][9] These esters are generally more stable to the reaction conditions and can be used as direct replacements for the corresponding boronic acids.[9]
-
Careful Selection of Base and Solvent: While aqueous bases are common in Suzuki couplings, they can accelerate protodeboronation.[10] Consider using anhydrous conditions with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][11] If an aqueous system is necessary, using a weaker base like potassium carbonate (K₂CO₃) and minimizing the amount of water can be beneficial.[12]
-
N-Protection of the Indole: The acidic N-H proton of the indole can participate in protonolysis of the boronic acid. Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can mitigate this issue, although this adds extra steps to the synthesis.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress protodeboronation.[1] Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Visualizing the Problem: The Competing Pathways
The following diagram illustrates the desired Suzuki coupling pathway versus the detrimental protodeboronation side reaction.
Caption: Competing reaction pathways for indole boronic acids.
Q3: What are the best catalyst and ligand combinations for coupling with indole boronic acids?
A3: The choice of catalyst and ligand is critical. For challenging substrates like indoles, pre-formed palladium precatalysts are often more reliable than generating the active Pd(0) species in situ.[8]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos have proven to be highly effective for the Suzuki coupling of nitrogen-containing heterocycles.[1] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium catalyst, preventing decomposition.[13]
-
Palladium Precatalysts: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are often excellent choices as they are air- and moisture-stable and efficiently generate the active catalytic species.[1]
-
Nickel Catalysis as an Alternative: For particularly challenging couplings, nickel-based catalysts are emerging as a cost-effective and highly reactive alternative.[14] Systems like (PPh₂Me)₂NiCl₂ have shown promise for coupling Lewis-basic heteroaryl boronic esters.[15][16]
| Catalyst System | Indole Substrate Type | Typical Conditions | Advantages |
| Pd₂(dba)₃ / SPhos or XPhos | N-Protected and some N-unprotected indoles | K₃PO₄, Dioxane/H₂O, 80-100 °C | High yields for a broad range of substrates.[1] |
| XPhos Pd G2/G3 | N-Unprotected indoles, chloroindoles | K₃PO₄, Dioxane/H₂O, 60-100 °C | Air-stable, highly active precatalysts.[1][8] |
| NiCl₂(PCy₃)₂ / PCy₃ | Bromoindoles | K₃PO₄, t-amyl alcohol, 100 °C | Cost-effective, good for heteroaromatic halides.[14] |
Q4: How does the position of the boronic acid on the indole ring (e.g., C2, C3, C5) affect the reaction?
A4: The position of the boronic acid group significantly influences the reactivity of the indole.
-
C2- and C3-Indole Boronic Acids: These positions are generally more electron-rich, which can make the boronic acids more susceptible to protodeboronation. However, direct C-H borylation methods have made these intermediates more accessible.[17][18]
-
C5- and C6-Indole Boronic Acids: These are often more stable and behave more like typical aryl boronic acids. The electronic effects of substituents on the benzene ring portion of the indole will play a more significant role.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromoindole with an Aryl Boronic Acid
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoindole (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent catalyst oxidation.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Welcome to the technical support guide for the purification of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar indole boronic acid derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.
The purification of aryl boronic acids, particularly functionalized heterocycles like this indole derivative, presents unique challenges. Issues such as product instability, formation of cyclic anhydrides (boroxines), and difficult-to-remove impurities are common. This guide is structured in a question-and-answer format to directly address the practical problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Indole-2-boronic acids are often prepared via lithiation of the N-protected indole followed by quenching with a trialkyl borate, or through palladium-catalyzed C-H borylation.[1]
Common impurities include:
-
Boroxine: The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This forms through the intermolecular dehydration of three boronic acid molecules.[2] Its formation is reversible and often occurs upon storage or during concentration of solutions.[3]
-
Protodeborylated Indole: This is the indole core without the boronic acid group (i.e., methyl indole-6-carboxylate). It arises from the reaction of the boronic acid with residual water or other proton sources, especially under basic or heated conditions.[2]
-
Unreacted Starting Materials: Depending on the synthesis, this could include the parent indole or halogenated indole precursors.
-
Homocoupling Byproducts: Palladium-catalyzed reactions can sometimes lead to the formation of dimers of the starting materials.[4]
-
Residual Palladium Catalyst: If a cross-coupling method was used for synthesis, residual palladium can contaminate the product.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: My crude ¹H NMR is complex and the peaks are broad. How can I confirm the presence of my desired boronic acid and its boroxine?
A2: This is a classic issue with boronic acids. The presence of the boroxine trimer in equilibrium with the monomeric boronic acid often leads to broadened signals in the ¹H NMR spectrum, making interpretation difficult.
Here’s a two-pronged approach to deconvolution:
-
¹¹B NMR Spectroscopy: This is the most definitive technique. A trigonal (sp²) boronic acid will show a signal around δ 29-31 ppm . The corresponding boroxine will appear slightly downfield, typically around δ 31-33 ppm . The ¹¹B NMR signal for the boroxine is often broader than that of the boronic acid.[5]
-
Methanol Titration in ¹H NMR: To simplify the ¹H NMR, you can add a few drops of deuterated methanol (CD₃OD) directly to your NMR tube containing the sample in a solvent like CDCl₃ or DMSO-d₆. The methanol will react with the boroxine, breaking the B-O-B bonds to reform the monomeric boronic acid (as a methyl boronate ester).[6] This should result in a sharpening of the aromatic proton signals, allowing for clearer interpretation and confirmation of the indole scaffold.
dot graph "NMR_Analysis_Workflow" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: NMR workflow for boronic acid and boroxine identification.
Q3: What is the general stability and recommended storage condition for this compound?
A3: Indole boronic acids are known to be less stable than many other aryl boronic acids.[7] The primary routes of decomposition are oxidation and protodeboronation.[2] The electron-rich nature of the indole ring can make it susceptible to oxidation.
Recommended Storage:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant, as moisture can facilitate both protodeboronation and boroxine formation.
-
Form: Storing as a more stable derivative, such as a pinacol boronate ester, is a common strategy for long-term stability if the free boronic acid is not immediately required.[8]
Troubleshooting Purification
This section provides solutions to specific problems encountered during the purification of this compound.
Problem 1: Low yield after silica gel column chromatography.
Q: I tried purifying my crude material using flash chromatography on silica gel, but the recovery was very poor. My product seems to be sticking to the column. What's going wrong?
A: This is a frequent and frustrating problem. Boronic acids are Lewis acidic and can interact strongly with the Lewis basic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing and often irreversible adsorption of the product onto the stationary phase.[9]
Solutions:
-
Avoid Silica Gel if Possible: For this class of compounds, direct purification via silica gel chromatography is often a method of last resort. Prioritize recrystallization or acid-base extraction.
-
Acidify the Mobile Phase: If chromatography is necessary, adding a small amount of a volatile acid to your eluent can improve recovery. Acetic acid (0.5-1% v/v) is a common choice. The acid protonates the silanol groups, reducing their ability to interact with the boronic acid.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like Florisil® or alumina (neutral or basic). Alternatively, reversed-phase (C18) chromatography is often more suitable for polar compounds like boronic acids.[9]
Table 1: Comparison of Chromatographic Strategies
| Strategy | Principle | Pros | Cons |
| Recrystallization | Differential solubility of product and impurities. | Scalable, can provide very high purity. | Finding a suitable solvent can be difficult; may not remove closely related impurities. |
| Acid-Base Extraction | Exploits the acidic nature of the boronic acid. | Good for removing non-acidic impurities. | May not separate from other acidic impurities; requires careful pH control. |
| Silica Gel Chromatography | Differential adsorption. | High resolution for some mixtures. | Strong product adsorption, risk of decomposition, poor for polar boronic acids.[9] |
| Reversed-Phase (C18) HPLC | Differential partitioning based on polarity. | Excellent for purity analysis and small-scale prep.[10] | Requires specialized equipment, solvent removal can be challenging. |
Problem 2: My product is an intractable oil/amorphous solid that won't crystallize.
Q: After my workup, I'm left with a sticky solid that I can't get to crystallize. How can I induce crystallization or purify it otherwise?
A: Boronic acids, especially when containing impurities like boroxines, can be challenging to crystallize.
Solutions:
-
Trituration: This is the first step. Try suspending your crude material in a non-polar solvent in which it is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the suspension. This can wash away soluble, less polar impurities and often induces the product to solidify.
-
Strategic Recrystallization: The key is finding a solvent system where the boronic acid is soluble when hot but sparingly soluble when cold.
-
Starting Point: For a molecule with an indole and a methyl ester, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes or heptane) is a good starting point.
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Slowly add the non-polar anti-solvent until the solution becomes faintly cloudy. Add a drop or two of the polar solvent to clarify, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
-
Acid-Base Extraction: This can be an effective alternative to crystallization for cleaning up the material. See the detailed protocol below.
Problem 3: After purification, my NMR still shows the presence of boroxine.
Q: I've purified my compound, but the characteristic boroxine signals are still present in the NMR. How can I convert it back to the pure boronic acid?
A: Boroxine formation is a reversible equilibrium. Driving the equilibrium back to the boronic acid is straightforward.
Solution: Hydrolysis
The simplest method is to dissolve the material in a solvent mixture containing water and stir.
Protocol for Boroxine Hydrolysis:
-
Dissolve the boroxine-containing material in a suitable organic solvent (e.g., ethyl acetate or THF).
-
Add an equal volume of water.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid should be predominantly the boronic acid. Drying under high vacuum should be done with care, as excessive heating can reform the boroxine.[3]
dot graph "Boroxine_Hydrolysis" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} . Caption: Workflow for the hydrolysis of boroxine back to boronic acid.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is excellent for removing neutral organic impurities.
dot graph "Acid_Base_Extraction_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Step-by-step workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid, being acidic, will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.
-
Causality: This step separates the acidic product from any non-acidic (neutral) impurities, which will remain in the organic EtOAc layer.[9]
-
-
Combine and Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of EtOAc to remove any lingering neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 1 M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with litmus paper or a pH meter. The pure boronic acid will precipitate out as the solution becomes acidic (target pH ≈ 2-3).
-
Causality: Protonation of the boronate salt renders it insoluble in water, causing it to precipitate or partition back into an organic solvent.
-
-
Product Extraction: Extract the acidified aqueous suspension with fresh portions of EtOAc (3 times). The pure boronic acid will now be in the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purity Assessment by HPLC
A reliable HPLC method is crucial for confirming the purity of your final product.
Table 2: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Waters XSelect™ HSS T3) | Good retention for polar analytes like boronic acids.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier to ensure sharp peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic eluent for reversed-phase. |
| Gradient | 5% to 95% B over 15 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 280 nm | The indole chromophore absorbs strongly in this region. |
| Sample Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Note: Boronic acids can sometimes show poor peak shape or instability on column. Using columns with low silanol activity (end-capped) is recommended.[10]
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Technical Support Center: A Researcher's Guide to Boronic Acid Stability and Storage
Welcome to the Technical Support Center for Boronic Acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives in their daily work. Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their benchtop stability can be a significant concern, leading to failed reactions, poor yields, and reproducibility issues.[2]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability and storage of these critical building blocks. We will delve into the "why" behind the best practices, ensuring you can make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) on Boronic Acid Stability
Q1: I left my boronic acid on the bench overnight. Is it still good to use?
This is a common concern, and the answer depends on the specific boronic acid and the laboratory environment. Many boronic acids are sensitive to air and moisture.[3] To be certain of its integrity, you should ideally re-analyze the material.
Immediate Steps:
-
Visual Inspection: Check for any change in physical appearance. Has the fine powder become clumpy, oily, or sticky? This could indicate the formation of boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[4]
-
Purity Reassessment: If you have access to analytical instrumentation, a quick purity check is recommended.
-
NMR Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[5]
-
LC-MS: This is a powerful tool for identifying the molecular weight of your compound and any potential impurities or degradation products.[5]
-
HPLC: Reversed-phase HPLC is a preferred method for purity analysis of boronic acids and their esters.[5]
-
Key Takeaway: While some boronic acids are relatively stable, it is bad practice to leave them exposed. Always store them properly to ensure reproducibility.
Q2: My boronic acid looks oily/sticky. What happened and can I still use it?
An oily or sticky appearance is a classic sign of boroxine formation.[4] Boroxines are the cyclic anhydrides of boronic acids and are formed through the loss of water. This process is often reversible.[6][7]
Causality: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[8] This is an entropically driven process as it releases three molecules of water.[6]
Usability: For many applications, particularly Suzuki-Miyaura reactions, the boroxine can often be used directly. The reaction conditions, which typically include water, can shift the equilibrium back to the active boronic acid monomer.[7][9] However, the presence of boroxine alters the stoichiometry of your reaction, as three moles of boronic acid are required to form one mole of boroxine. This can impact your results if not accounted for.
Recommendation: If you suspect significant boroxine formation, you can attempt to hydrolyze it back to the boronic acid by dissolving the sample in a suitable solvent containing a controlled amount of water and then removing the solvent.[9] However, for critical applications, using a fresh, pure sample is always the best approach.
Q3: I'm working with a 2-pyridyl boronic acid and my reactions are consistently failing. Why?
Certain classes of boronic acids are inherently unstable, and 2-heterocyclic boronic acids (like 2-pyridyl and 2-furyl) are prime examples.[2][8] Vinyl and cyclopropyl boronic acids also fall into this category.[8]
Primary Degradation Pathways for Unstable Boronic Acids:
-
Protodeboronation: This is a major issue where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is often accelerated by heat, the presence of a base, or the palladium catalyst itself.[2]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species.[8] This can lead to the formation of phenols as byproducts.[10][11]
-
Polymerization: Some unstable boronic acids can polymerize, leading to a complex mixture of products.[2]
Solutions for Unstable Boronic Acids:
To overcome the instability of these compounds, consider using more stable derivatives:
-
Boronate Esters: Pinacol esters are the most common and offer significantly improved stability.[8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored long-term on the benchtop.[2][12] They undergo a slow, controlled release of the active boronic acid under the reaction conditions.[2]
-
Trifluoroborate Salts: These are another class of stable derivatives that can be used in place of the free boronic acid.[8]
Troubleshooting Guide for Boronic Acid Reactions
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction
| Potential Cause | Explanation | Recommended Action |
| Degraded Boronic Acid | The boronic acid may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.[4] | Assess the purity of the boronic acid using NMR or LC-MS. If degraded, use a fresh sample or a more stable derivative (e.g., MIDA boronate).[2][5] |
| Protodeboronation | The C-B bond is cleaved by a proton source (like water), especially under harsh basic conditions or high temperatures.[4][9] | Use milder reaction conditions (weaker base like Cs₂CO₃ or KF, lower temperature).[9] Consider using a protected boronic acid derivative.[9] |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical and substrate-dependent.[4] | Screen different palladium catalysts and ligands. Ensure your catalyst is active and not deactivated. |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling of the boronic acid.[4] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4] |
Scenario 2: Significant Side Product Formation
| Side Product | Likely Cause | Mitigation Strategy |
| Homocoupling Product (Biaryl from Boronic Acid) | This is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] | Ensure rigorous deoxygenation of the reaction mixture. Use a Pd(0) catalyst source to avoid a reduction step that can consume the boronic acid.[4] |
| Protodeboronation Product (Arene/Alkane) | Harsh reaction conditions (high temperature, strong base) or the presence of excess water can lead to the cleavage of the C-B bond.[4] | Employ milder conditions. Use anhydrous solvents if the reaction allows. Switch to a more stable boronic acid derivative like a pinacol or MIDA ester.[9] |
| Phenol Formation | Oxidation of the boronic acid can lead to the corresponding phenol.[10] This can be mediated by residual oxidants or air. | Ensure an inert atmosphere and use high-purity, deoxygenated solvents. |
Visualizing Degradation Pathways
To better understand the processes that lead to boronic acid degradation, the following diagrams illustrate the key chemical transformations.
Caption: Key degradation pathways and stabilization strategies for boronic acids.
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid Boronic Acids
To maximize the shelf-life and ensure the integrity of your boronic acids, adhere to the following storage conditions:
-
Temperature: Store in a cool environment, ideally in a refrigerator (2-8 °C). For particularly unstable compounds, storage in a freezer at -20 °C is recommended.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[4][8]
-
Light: Store in a dark place, as light can accelerate degradation for some compounds.
-
Container: Use a tightly sealed container to prevent exposure to atmospheric moisture.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with an Unstable Boronic Acid Derivative
This protocol utilizes an air-stable MIDA boronate for the slow release of the active boronic acid.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
References
- 1. labinsights.nl [labinsights.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Side Reactions with Indolylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with indolylboronic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles driving your experimental outcomes.
Troubleshooting Guide: Addressing Common Issues in Reactions with Indolylboronic Acids
This section is designed to help you diagnose and resolve specific problems you may encounter in the lab.
Question 1: My Suzuki-Miyaura reaction with an indolylboronic acid is resulting in a low yield of the desired cross-coupled product. What are the likely causes and how can I fix this?
A low yield in a Suzuki-Miyaura coupling involving indolylboronic acids can often be attributed to several competing side reactions that consume the starting material. The primary culprits are protodeboronation, homocoupling, and oxidative degradation of the indolylboronic acid.
Potential Causes and Solutions:
-
Protodeboronation: This is a common side reaction where the C-B bond of the indolylboronic acid is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[1][2] This is particularly problematic in Suzuki-Miyaura reactions which are often run in the presence of aqueous base.[3]
-
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the rate of protodeboronation.[4]
-
Consider using anhydrous conditions with a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).
-
If an aqueous base is necessary, using a biphasic system (e.g., toluene/water or dioxane/water) can be beneficial.[4][5] The key is to ensure the pH is not excessively high, as high pH can accelerate protodeboronation.[3]
-
-
Use a More Stable Boron Species: Convert the indolylboronic acid to a more stable derivative that is less prone to protodeboronation.[2]
-
Pinacol Esters: Reacting the indolylboronic acid with pinacol creates a more stable boronate ester.
-
Organotrifluoroborates: These salts are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[6] They often show a "slow release" of the boronic acid under the reaction conditions, which can suppress side reactions.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be slowly hydrolyzed to release the boronic acid in a controlled manner.[1]
-
-
-
-
Homocoupling: This side reaction leads to the formation of a bi-indolyl species from the coupling of two indolylboronic acid molecules.[7] This is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst.[7][8]
-
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8] This will minimize the amount of dissolved oxygen.
-
Optimize the Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others.
-
Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
-
-
Control the Addition of the Boronic Acid: Adding the indolylboronic acid slowly to the reaction mixture can help to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction.
-
-
-
Oxidation: The carbon-boron bond of indolylboronic acids can be susceptible to oxidation, converting the boronic acid into an indole alcohol or phenol.[2][9] This is a particular concern when working with electron-rich indole rings.
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: As with preventing homocoupling, rigorously excluding oxygen from the reaction is crucial.[8]
-
Use Fresh Reagents: Ensure that the indolylboronic acid has not degraded during storage. It is best to use freshly opened or recently purchased material.
-
Consider Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress oxidative degradation.
-
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions with indolylboronic acids.
Frequently Asked Questions (FAQs)
Q1: How should I store my indolylboronic acids to ensure their stability?
Indolylboronic acids should be stored in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere (argon or nitrogen).[10] Exposure to moisture, air, and light can accelerate their decomposition. For long-term storage, refrigeration is recommended.
Q2: I see boroxine formation mentioned as a potential issue. What is it and how does it affect my reaction?
Boroxine formation is the dehydration of three boronic acid molecules to form a cyclic trimeric anhydride.[2] While this can complicate accurate weighing and stoichiometry calculations, it is often a reversible process in the presence of water.[2] In many Suzuki-Miyaura reactions that use aqueous bases, the boroxine will convert back to the active boronic acid species in situ. However, if you are working under strictly anhydrous conditions, the presence of boroxines can affect the reaction kinetics.
Q3: Are there any specific positions on the indole ring where the boronic acid is more or less stable?
The position of the boronic acid group on the indole ring can influence its stability and reactivity. For instance, indolylboronic acids with the boronic acid group at the 2-position can be particularly susceptible to protodeboronation, especially if the nitrogen is unprotected. N-protection of the indole ring can often enhance the stability of the indolylboronic acid.[6]
Q4: Can the choice of palladium catalyst influence the extent of side reactions?
Absolutely. The palladium catalyst and its associated ligands play a crucial role in the catalytic cycle. A highly active catalyst can sometimes accelerate side reactions if the desired cross-coupling is slow. Conversely, a well-chosen ligand can stabilize the palladium center and promote the desired reductive elimination step over competing pathways. It is often beneficial to screen a few different palladium pre-catalysts and ligands to find the optimal system for your specific substrates.
Suzuki-Miyaura Catalytic Cycle and Interplay of Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and the points at which protodeboronation, homocoupling, and oxidation of the indolylboronic acid can occur.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation for Indolylboronic Acids | Rationale |
| Boron Species | Pinacol ester, MIDA boronate, or trifluoroborate | Increased stability towards protodeboronation and oxidation.[1][2][6] |
| Solvent | Anhydrous solvents (e.g., Toluene, Dioxane, THF) or biphasic systems (e.g., Toluene/Water) | Minimizes protodeboronation by reducing the availability of proton sources.[4] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, CsF) | Stronger bases can promote protodeboronation and other side reactions.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling and oxidation.[8] |
| Additives | None typically required, but silver or copper salts can sometimes accelerate the desired coupling. | Can enhance the rate of the productive reaction, thus outcompeting side reactions.[1] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions, specifically focusing on the use of (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid. Our goal is to equip you with the scientific rationale and practical steps to enhance reaction efficiency, minimize side products, and ensure the robust performance of your catalytic systems.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, even at elevated temperatures. Should I simply increase the catalyst loading?
A1: While increasing the catalyst loading might seem like a straightforward solution, it's often a last resort and can introduce new problems like increased costs and more complex purification.[1][2] Before increasing the catalyst, consider these critical factors:
-
Catalyst Activity and Integrity: The active species in Suzuki-Miyaura coupling is Pd(0).[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your catalyst and phosphine ligands have been stored correctly under an inert atmosphere to prevent oxidation, which leads to deactivation.[5]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount.[6][7] For an electron-rich heterocycle like indole, a bulky and electron-donating ligand (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) is often necessary.[4][8] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[8][9]
-
Base and Solvent System: The base is not just a simple reagent; it plays a crucial role in the transmetalation step.[6] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and its solubility in the chosen solvent can significantly impact reaction rates.[8][10] For indole-containing substrates, which can be prone to catalyst inhibition, anhydrous conditions might be beneficial.[11]
-
Oxygen Exclusion: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to Pd(II) and also degrade phosphine ligands.[4][5] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[10][12]
If after optimizing these parameters the reaction is still incomplete, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be attempted. However, a systematic approach to optimization is always preferable.[13]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. Is my catalyst loading too high?
A2: Not necessarily. While very high catalyst loadings can sometimes contribute to side reactions, the primary cause of boronic acid homocoupling is often the presence of oxidants, such as oxygen or residual Pd(II) from an inefficiently reduced precatalyst.[3][4][12] This side reaction involves the coupling of two boronic acid molecules.[3]
To minimize homocoupling:
-
Thorough Degassing: Rigorously deoxygenate your solvents and ensure the reaction is run under a strict inert atmosphere.[10][12]
-
Precatalyst Choice: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst that is known to cleanly generate the active Pd(0) species.[14]
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Q3: I'm seeing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I address this?
A3: Protodeboronation is a common side reaction with heteroaryl boronic acids, including indole derivatives, especially under harsh basic conditions or in the presence of water.[4][5][11]
Strategies to mitigate protodeboronation include:
-
Milder Base: Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce its occurrence.[4]
-
Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from protodeboronation.[5][15] These esters can then be used directly in the coupling reaction.
Q4: My reaction works, but I want to reduce the catalyst loading for cost-effectiveness on a larger scale. What is a systematic approach?
A4: Reducing catalyst loading is a key goal in process chemistry.[2] A systematic approach is crucial for success:
-
Establish a Robust Baseline: First, ensure your reaction gives a consistently high yield (>90%) at a standard catalyst loading (e.g., 1-2 mol%).[1]
-
Systematic Reduction: Once the reaction is optimized, you can begin to systematically lower the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%, and even into the ppm range).[1][16]
-
Monitor Reaction Performance: At each new loading, carefully monitor the reaction kinetics and final yield. You may need to slightly increase the reaction time or temperature to compensate for the lower catalyst concentration.[17]
-
Consider Ligand-to-Metal Ratio: The ratio of phosphine ligand to the palladium precursor can be critical.[16][18] Sometimes, a slight excess of the ligand can help to stabilize the active catalytic species and prevent decomposition, allowing for lower overall catalyst loadings.
Frequently Asked Questions (FAQs)
Q: What are the typical catalyst loadings for Suzuki-Miyaura couplings with (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid?
A: For initial screening and small-scale synthesis, a palladium catalyst loading of 1-5 mol% is common.[1] For optimized reactions, particularly in process development, loadings can often be reduced to 0.1-0.5 mol% or even lower.[1][2] The optimal loading is highly dependent on the specific reaction partners, ligand, base, and solvent used.[13]
Q: How does the N-H group on the indole affect the reaction and catalyst loading?
A: The unprotected N-H group of the indole can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11] This is a known challenge with nitrogen-containing heterocycles.[11][19] In some cases, protecting the indole nitrogen (e.g., with a Boc or Tosyl group) can lead to higher and more consistent yields, although unprotected indoles can also be coupled successfully with the right choice of catalyst and conditions.[15] If catalyst deactivation is suspected, a slightly higher catalyst loading might be necessary for unprotected indoles compared to their protected counterparts.[20]
Q: Can I use a heterogeneous palladium catalyst (e.g., Pd on carbon) for this reaction?
A: While heterogeneous catalysts like Pd/C offer advantages in terms of easy removal and recycling, they often require more forcing conditions (higher temperatures and longer reaction times) and may not be as effective for challenging couplings involving heteroaromatic substrates.[17] For complex molecules like (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid, homogeneous catalysts with specialized ligands typically offer superior performance and selectivity.[8] If considering a heterogeneous catalyst, a thorough screening of reaction conditions is necessary.[17]
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Initial Screening | Optimized Reaction |
| Pd Precatalyst Loading | 1 - 3 mol% | 0.1 - 1 mol% |
| Ligand | Buchwald-type (e.g., SPhos) | Matched to substrate |
| Ligand:Pd Ratio | 1.1:1 to 2:1 | Optimized (often 1.1:1) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Milder if needed (e.g., K₂CO₃) |
| Solvent | Dioxane, Toluene, or 2-MeTHF | Anhydrous, degassed |
| Temperature | 80 - 110 °C | As low as possible for full conversion |
Experimental Protocol: General Procedure for Catalyst Loading Screening
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (6-Methoxycarbonyl-1H-indol-2-yl)boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium precatalyst and ligand at the desired loading.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing catalyst loading in a Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. old.rrjournals.com [old.rrjournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Decomposition of Boronic Acids in Solution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of boronic acid decomposition in solution. Our goal is to equip you with the knowledge and practical strategies to ensure the stability of your boronic acids, leading to more reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: I'm experiencing consistently low to no yield in my Suzuki-Miyaura coupling reaction. I suspect my boronic acid is decomposing. What should I investigate first?
Answer:
Low yields in Suzuki-Miyaura couplings are frequently linked to the degradation of the boronic acid coupling partner.[1][2] The primary culprits are protodeboronation and oxidation, which consume your starting material. Here’s a systematic approach to troubleshooting:
Initial Checks:
-
Reagent Purity and Age:
-
Boronic Acid: Use a fresh, high-purity batch of your boronic acid. Over time, especially if not stored properly, boronic acids can degrade.[3] Electron-deficient arylboronic acids are particularly prone to protodeboronation.[1]
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands are active and have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[1]
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1][3] Ensure your base is of high purity and finely powdered for better solubility and reactivity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst and that a positive pressure is maintained throughout the reaction.[1][3]
-
Temperature: While many Suzuki couplings require heat, excessive temperatures can accelerate the decomposition of both the catalyst and the boronic acid.[1] If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.
-
Advanced Troubleshooting:
If the initial checks do not resolve the issue, consider the following strategies to directly combat boronic acid decomposition:
-
Protecting Groups: Convert your boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can be used in "slow-release" strategies where the active boronic acid is generated in situ, minimizing its concentration and thus the rate of decomposition.[1]
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] For sensitive boronic acids, consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium or potassium hydroxide.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for protodeboronation. For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]
Question 2: I'm observing a significant amount of a side product with a mass corresponding to my starting aryl halide minus the halogen and plus a hydrogen. What is happening and how can I prevent it?
Answer:
The side product you are observing is the result of protodeboronation , a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This is especially prevalent with electron-deficient and some heteroaryl boronic acids.
Causality:
Protodeboronation is often accelerated by:
-
Protic Solvents: Water and alcohols in the reaction mixture can act as proton sources.
-
Basic Conditions: While necessary for the catalytic cycle, strong bases can increase the rate of protodeboronation.[1]
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for this decomposition pathway.[1]
Preventative Measures:
-
Employ a Protecting Group: This is one of the most effective strategies. Converting the boronic acid to a more stable form, such as a MIDA boronate or a pinacol ester, protects it from premature decomposition.[1] MIDA boronates are particularly robust and can be used in a slow-release strategy, maintaining a low concentration of the free, unstable boronic acid.[4]
-
Optimize the Base and Solvent System:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.[1]
-
For highly sensitive substrates, consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).
-
-
Control Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition. Shorter reaction times are also preferable.[1]
Question 3: My boronic acid is a solid, but when I dissolve it for my reaction, the solution becomes cloudy, or I notice a change in its NMR spectrum over time. What is occurring?
Answer:
This phenomenon is likely due to the formation of boroxines , which are cyclic trimeric anhydrides of boronic acids. This occurs through the intermolecular dehydration of three boronic acid molecules.[5][6][7]
Key Characteristics of Boroxine Formation:
-
Reversibility: Boroxine formation is often a reversible process. The equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water.[6][8][9]
-
Solvent Dependence: The formation of boroxines is favored in anhydrous, non-polar solvents.[5]
-
Substituent Effects: Electron-donating groups on the boronic acid can favor boroxine formation.[6][9]
Impact on Reactivity:
While boroxines can sometimes be used directly in Suzuki-Miyaura couplings, their formation can complicate accurate mass measurement and stoichiometry calculations.[10] The reactivity of the boroxine can be different from that of the corresponding boronic acid, and in some cases, it can lead to lower reaction rates.[11]
Recommendations:
-
Characterization: Be aware that solid boronic acids often exist as a mixture of the free acid and the boroxine. This can affect the accuracy of weighing the reagent.
-
Dissolution: When preparing a stock solution, if you observe cloudiness that disappears upon the addition of a small amount of water, it is likely due to the hydrolysis of boroxines back to the boronic acid.
-
Reaction Stoichiometry: To ensure accurate stoichiometry, it is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.[3]
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability, storage, and handling of boronic acids.
Q1: What are the ideal conditions for storing solid boronic acids to maximize their shelf life?
A: To ensure the long-term stability of solid boronic acids, they should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For many common boronic acids, refrigeration (2-8 °C) is recommended.[12] For particularly unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, storage in a freezer at -20 °C is advisable.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against moisture and oxygen.
-
Light: Protect from light, as some boronic acids can be light-sensitive.
-
Container: Use a tightly sealed container to prevent moisture absorption. Boric acid is hygroscopic and can cake upon exposure to humidity.[13]
Q2: How can I tell if my boronic acid has decomposed?
A: Decomposition can be identified through several observations:
-
Physical Changes: Discoloration or a change in the physical consistency of the solid material upon storage.
-
Inconsistent Experimental Results: Seeing variability in reaction yields or purity between different batches or when using the same batch over an extended period.
-
Analytical Characterization:
-
NMR Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the ¹H or ¹¹B NMR spectrum.
-
LC-MS: The presence of unexpected peaks in the chromatogram, particularly a peak corresponding to the protodeboronated product (Ar-H).
-
Q3: What is the difference in stability between a boronic acid, its pinacol ester, and its MIDA boronate?
A: There is a significant difference in stability among these three forms, which is a key consideration when designing a synthetic route.
| Boron Species | Relative Stability | Key Characteristics |
| Boronic Acid | Least Stable | Highly reactive in cross-coupling reactions but susceptible to protodeboronation, oxidation, and boroxine formation.[14] |
| Pinacol Boronate Ester | Moderately Stable | Generally more stable than the corresponding boronic acid and can often be purified by column chromatography.[10] However, they can still undergo hydrolysis back to the boronic acid, especially under basic aqueous conditions.[4] |
| MIDA Boronate Ester | Most Stable | Exceptionally stable to a wide range of reaction conditions, including chromatography and strongly acidic media.[9] They are often used in "slow-release" strategies for unstable boronic acids.[1][15] |
Q4: Can I purify my boronic acid by silica gel column chromatography?
A: Purification of free boronic acids on silica gel can be challenging due to their polarity and potential for decomposition on the acidic silica surface. It is often preferable to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a MIDA boronate ester , which are generally stable enough for chromatographic purification.[9][10]
Visualization of Key Concepts
Decomposition Pathways of Boronic Acids
Caption: Key decomposition pathways for boronic acids in solution.
Experimental Workflow for Boronic Acid Stabilization via MIDA Protection
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. welch-us.com [welch-us.com]
- 11. Collection - A Mild Method for Making MIDA Boronates - Organic Letters - Figshare [figshare.com]
- 12. louisville.edu [louisville.edu]
- 13. laballey.com [laballey.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Indolylboronic Acid Cross-Coupling
Welcome to the technical support center for indolylboronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura reaction to forge critical C-C bonds with indole scaffolds. Indole derivatives are foundational in medicinal chemistry and materials science, making robust coupling methodologies essential.[1][2][3] However, the unique electronic properties and inherent instability of many indolylboronic acids can present significant challenges.[4][5][6]
This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. We will explore the causality behind common failures and provide actionable protocols to enhance the success, yield, and reproducibility of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
SECTION 1: Low or No Product Formation
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?
A low or non-existent yield is the most common issue. The problem can typically be traced back to one of four key areas: the quality of the indolylboronic acid, the activity of the catalyst, the choice of base, or the reaction conditions.
-
Indolylboronic Acid Instability: Indolylboronic acids, particularly those unsubstituted at the N-H position, are prone to decomposition via protodeboronation.[4] This is a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4] Always use freshly prepared or purchased indolylboronic acid, and assess its purity by NMR before use. If the reagent is old or has been stored improperly, decomposition is highly likely. For notoriously unstable derivatives, consider using an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate, which provides a slow release of the active boronic acid under the reaction conditions.[5][6]
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to oxygen.[7] Ensure your catalyst has not degraded. It is often more reliable to use a stable Pd(II) pre-catalyst (e.g., PdCl₂(dppf), XPhos Pd G3) that is reduced to the active Pd(0) species in situ.[8][9] To verify catalyst activity, run a parallel control reaction with a robust substrate combination, such as phenylboronic acid and 4-bromotoluene.
-
Inefficient Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11] However, strong bases can accelerate protodeboronation.[4][12] For sensitive indolylboronic acids, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred. The base must have some solubility in the reaction medium to be effective; adding water as a co-solvent (e.g., in a dioxane/water or THF/water mixture) can be critical for dissolving inorganic bases and facilitating the catalytic cycle.[7][13]
-
Sub-optimal Temperature: While aryl bromides and iodides are reactive, some couplings require elevated temperatures (90-110 °C) to drive the reaction to completion.[7] If your reaction is sluggish at a lower temperature, a cautious increase may be necessary. However, be aware that higher temperatures can also increase the rate of boronic acid decomposition.
SECTION 2: Dominant Side Reactions
Q2: My mass spectrum is dominated by signals corresponding to my starting indole (protodeboronation) and a dimer of my coupling partner (homocoupling). How can I prevent this?
These two side reactions, protodeboronation and homocoupling, are classic indicators of specific problems in the catalytic cycle.
-
Minimizing Protodeboronation: This is the primary decomposition pathway for your indolylboronic acid.[4]
-
Use Anhydrous Conditions (When Appropriate): While water is often necessary to dissolve the base, excess water, especially at high temperatures and with strong bases, can promote protonolysis of the C-B bond.[4][14] Using a finely powdered, anhydrous base like K₃PO₄ in a solvent like anhydrous dioxane or 2-MeTHF can sometimes suppress this side reaction.[9]
-
Choose a Milder Base: Strong hydroxides can aggressively promote protodeboronation. Switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) is a standard strategy.[14] The choice of base can significantly alter the pH and the dominant boronic acid species in solution, affecting its stability.[12]
-
Employ Boronic Esters: Converting the boronic acid to a more stable pinacol (BPin) or MIDA ester can protect it from premature decomposition.[4][6]
-
-
Preventing Homocoupling: The formation of a biaryl product derived from your electrophile (e.g., Ar-Ar from Ar-Br) is often caused by oxygen contamination.[8]
-
Rigorous Degassing: It is absolutely critical to thoroughly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[15]
-
Use a Pd(0) Source Carefully: While effective, some Pd(0) catalysts can be more prone to side reactions if not handled under strictly anaerobic conditions. Using air-stable pre-catalysts can often provide more reproducible results.[8][9]
-
SECTION 3: Challenges with NH-Free Indoles
Q3: I am using an NH-free indolylboronic acid and my reaction is failing. Are there special considerations?
Yes, the acidic N-H proton on the indole ring can significantly complicate cross-coupling reactions.
-
Catalyst Inhibition: The free N-H group can coordinate to the palladium center, potentially inhibiting catalyst activity or altering the electronic properties of the catalytic complex.[16] This is a common failure mode for many nitrogen-containing heterocycles.
-
Base Stoichiometry: An extra equivalent of base is often required to deprotonate the indole N-H. This prevents the substrate itself from acting as an acid and neutralizing the base needed for the catalytic cycle.
-
N-Protection as a Last Resort: If optimization fails, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can resolve these issues.[17] However, this adds extra steps to your synthesis. Modern catalyst systems with specialized ligands are increasingly capable of coupling NH-free indoles directly.[16][18][19] For instance, catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos have shown success.[16][20]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the catalytic cycle. Understanding this process is fundamental to effective troubleshooting.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Boronic Acid Impurity Removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for the effective removal of boronic acid impurities from reaction mixtures. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their removal post-reaction can be challenging due to their unique chemical properties. This guide is designed to provide you with a comprehensive understanding of the available purification methods, the rationale behind their use, and practical solutions to common issues encountered in the lab.
I. Understanding the Challenge: The Nature of Boronic Acid Impurities
Boronic acids (R-B(OH)₂) are Lewis acids that can form reversible covalent complexes with diols.[1] Their pKa is typically around 9, but they can form tetrahedral boronate complexes with a pKa of approximately 7.[1] This amphoteric nature, coupled with their propensity to form trimolecular anhydrides (boroxines), contributes to purification difficulties. Common impurities in a crude reaction mixture containing a desired product and residual boronic acid can include:
-
Unreacted Boronic Acid: Excess boronic acid is often used to drive the reaction to completion.
-
Boroxine: The cyclic trimer anhydride of the boronic acid.[2][3]
-
Protodeboronated Byproducts: The replacement of the C-B bond with a C-H bond, a common side reaction.[4][5][6]
-
Homocoupled Products: The coupling of two boronic acid molecules.[2]
The choice of purification method depends heavily on the properties of the desired product, the nature of the boronic acid impurity, and the scale of the reaction.
II. Purification Methodologies: A Comparative Overview
Several strategies can be employed for the removal of boronic acid impurities. The following table provides a high-level comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Differential solubility | Simple, scalable, and cost-effective. | Can be inefficient for polar products and may require large solvent volumes. | Non-polar to moderately polar products. |
| Solid-Phase Extraction (SPE) | Selective adsorption | High selectivity, ease of use, and automation potential. | Higher cost of scavenger resins and potential for product loss on the solid support. | High-purity applications and removal of trace impurities. |
| Chromatography | Differential partitioning | High resolution and applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent, and may lead to product degradation on silica gel. | Complex mixtures and when high purity is essential. |
| Crystallization/Recrystallization | Differential solubility | Can provide very high purity and is scalable. | Product must be a solid, and finding a suitable solvent system can be challenging. | Crystalline products. |
| Derivatization | Chemical modification | Can significantly alter the properties of the boronic acid for easier removal. | Requires additional reaction and workup steps. | When other methods fail or for specific boronic acids. |
A. Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is often the initial approach for removing boronic acid impurities due to its simplicity and scalability. The strategy relies on the acidic nature of boronic acids, which can be deprotonated to form water-soluble boronate salts.[7]
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH, saturated NaHCO₃). This converts the boronic acid to its corresponding boronate salt, which partitions into the aqueous layer.[7][8]
-
Separation: Separate the aqueous layer. Repeat the extraction 2-3 times to ensure complete removal.
-
Back-Extraction (Optional): To recover the desired product that may have partitioned into the aqueous layer, back-extract the combined aqueous layers with the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.
Causality and Key Considerations:
-
Choice of Base: The strength of the base should be sufficient to deprotonate the boronic acid without causing degradation of the desired product. For sensitive substrates, a milder base like sodium bicarbonate is preferable.
-
Product Polarity: This method is most effective for non-polar to moderately polar products that have low solubility in the aqueous phase. Highly polar products may be lost to the aqueous layer during extraction.
-
Emulsion Formation: Emulsions can form, especially with complex mixtures. Addition of brine (saturated NaCl solution) can help to break up emulsions.
B. Solid-Phase Extraction (SPE): Scavenging the Impurities
Solid-phase extraction using scavenger resins offers a highly selective method for removing boronic acid impurities.[9] These resins are functionalized with groups that have a high affinity for boronic acids.
Common Scavenger Resins for Boronic Acids:
| Resin Functional Group | Binding Mechanism | Elution/Removal |
| Diethanolamine (DEAM) | Forms a stable complex with the boronic acid.[10][11][12][13] | Filtration of the resin. |
| Diol | Forms a reversible covalent bond with the boronic acid.[10][14] | Filtration of the resin. |
| Guanidine | Acts as a strong base to chelate the boronic acid.[14] | Filtration of the resin. |
Experimental Protocol: Batch Scavenging with DEAM Resin
-
Resin Preparation: Swell the diethanolamine-functionalized resin in the reaction solvent according to the manufacturer's instructions.
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the crude reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature for a specified time (e.g., 2-16 hours) to allow for complete binding of the boronic acid to the resin.
-
Filtration: Filter the mixture to remove the resin-bound boronic acid.
-
Washing: Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Causality and Key Considerations:
-
Resin Stoichiometry: Using a sufficient excess of the scavenger resin is crucial for effective removal.
-
Kinetics: The time required for complete scavenging can vary depending on the boronic acid and the reaction conditions. Monitoring the reaction by TLC or LC-MS is recommended.
-
Solvent Compatibility: Ensure the chosen solvent is compatible with the scavenger resin and effectively solubilizes the crude mixture.
C. Chromatographic Purification: For High-Purity Requirements
Column chromatography is a powerful technique for separating compounds with different polarities. However, the purification of boronic acids on silica gel can be challenging due to their tendency to streak and decompose.[15][16]
Strategies for Successful Chromatographic Purification:
-
Use of Modified Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters.[17]
-
Reverse-Phase Chromatography (C18): For polar boronic acids and products, reverse-phase chromatography can be a viable alternative to normal-phase silica gel.[15]
-
Solvent System Optimization: A systematic approach to screening different solvent systems is essential. For polar compounds, solvent systems like dichloromethane/methanol may be more effective than hexane/ethyl acetate.[8][18]
Experimental Protocol: Flash Chromatography on Silica Gel
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
D. Crystallization and Recrystallization: The Path to Crystalline Purity
If the desired product is a solid, crystallization or recrystallization can be an excellent method for achieving high purity.[19][20] This technique relies on the difference in solubility between the product and the impurities in a given solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[21]
-
Drying: Dry the crystals under vacuum.
Causality and Key Considerations:
-
Solvent Choice is Critical: The success of recrystallization depends heavily on the choice of solvent. A good solvent will have a steep solubility curve with respect to temperature for the desired compound.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.
E. Derivatization: A Chemical Handle for Separation
In cases where direct purification is difficult, converting the boronic acid into a derivative with significantly different properties can facilitate its removal.
Common Derivatization Strategies:
-
Formation of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a crystalline adduct that can be filtered off.[15][16][20] The free boronic acid can be regenerated if needed.
-
Conversion to Boronate Esters: Converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) can improve its chromatographic behavior.[22]
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the removal of boronic acid impurities.
Q1: My basic wash is ineffective at removing the boronic acid impurity. What could be the problem?
A1: There are several potential reasons for this:
-
Insufficient Base: The amount or strength of the base may not be sufficient to fully deprotonate the boronic acid. Try using a stronger base (e.g., 1M NaOH instead of NaHCO₃) or increasing the number of washes.[8]
-
Product is also Acidic: If your desired product has acidic protons, it may also be extracted into the aqueous basic layer. In this case, carefully acidify the aqueous layer to precipitate your product, if it is a solid, or extract it back into an organic solvent.
-
Boroxine Formation: Boroxines can be less acidic and more organic-soluble than the corresponding boronic acids, making them harder to remove with a basic wash. Consider using a scavenger resin in such cases.
Q2: I'm seeing significant streaking of my boronic acid-containing compounds on my silica gel TLC plate and column.
A2: This is a common issue with boronic acids on silica gel.[15]
-
Interaction with Silica: The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to streaking.
-
Solutions:
-
Add an Acidic Modifier: Adding a small amount of acetic acid to the eluent can sometimes improve the chromatography by competing with the boronic acid for binding sites on the silica.[19]
-
Use Deactivated Silica: Deactivating the silica gel with water or triethylamine can reduce the acidity of the stationary phase.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica gel.[15][19]
-
Q3: My boronic acid appears to be decomposing during the workup or purification.
A3: Boronic acids can be susceptible to decomposition, particularly protodeboronation.[4]
-
Causes of Decomposition:
-
Mitigation Strategies:
-
Minimize Exposure to Harsh Conditions: Perform workup and purification steps as quickly as possible and at lower temperatures.
-
Use Anhydrous Solvents: When possible, use dry solvents to minimize water-mediated decomposition.
-
Convert to a More Stable Derivative: Converting the boronic acid to a boronate ester (e.g., pinacol ester) can significantly increase its stability.[22]
-
Q4: I have a very polar product and a polar boronic acid impurity. How can I separate them?
A4: This is a challenging separation.
-
Reverse-Phase Chromatography: This is often the best option for separating polar compounds.
-
Derivatization: Consider derivatizing either your product or the boronic acid to alter its polarity and facilitate separation.
-
Sorbitol Extraction: A sorbitol extraction can selectively pull the free boronic acid into the aqueous layer, leaving the less polar compounds in the organic layer.[20]
IV. Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a general workflow for selecting an appropriate purification method for removing boronic acid impurities.
Caption: A decision tree for selecting a boronic acid purification method.
V. Conclusion
The successful removal of boronic acid impurities is a critical step in many synthetic workflows. By understanding the chemical properties of boronic acids and the principles behind the various purification techniques, researchers can develop effective and efficient purification strategies. This guide provides a solid foundation for troubleshooting common issues and selecting the most appropriate method for a given application. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. silicycle.com [silicycle.com]
- 11. suprasciences.com [suprasciences.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. academic.oup.com [academic.oup.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Impact of Base and Solvent on Indole Boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of bases and solvents in Suzuki-Miyaura cross-coupling reactions involving indole boronic acids. My aim is to move beyond rote protocol steps and delve into the causality behind experimental choices, empowering you to optimize your reactions and overcome common challenges.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your Suzuki-Miyaura coupling with an indole boronic acid, but the reaction is sluggish or fails to produce the desired product. What's going on?
Probable Cause A: Inefficient Transmetalation due to Improper Base Selection
The base is not just a proton scavenger; its primary role is to activate the boronic acid.[1][2][3] It reacts with the indole boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Indole-B(OH)3]⁻), which is essential for the transmetalation step with the palladium(II) complex.[3][4][5][6] If the base is too weak or poorly soluble, this activation is inefficient, stalling the catalytic cycle.[7]
Solutions:
-
Switch to a Stronger, More Soluble Base: For challenging couplings, stronger inorganic bases are often more effective.[1]
-
Potassium Phosphate (K₃PO₄): An excellent choice for many heteroaryl couplings, known for its high basicity.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, which can be beneficial in less polar reaction media.[1]
-
-
Consider a Biphasic Solvent System: Using a solvent mixture like Toluene/Water or Dioxane/Water can be highly effective.[8][9] The inorganic base resides primarily in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface.
-
Ensure Anhydrous Conditions (When Applicable): While some water is often beneficial, ensure your base is anhydrous if the protocol calls for it, as excess water can promote side reactions.[7]
Probable Cause B: Degradation of the Indole Boronic Acid
Indole boronic acids, especially those with electron-rich indole rings or certain substitution patterns, can be susceptible to decomposition pathways like protodeboronation (replacement of the boronic acid group with a hydrogen).[7][10] This is often exacerbated by prolonged heating or the presence of excess water.[7]
Solutions:
-
Use Fresh Reagents: Always use freshly purchased or recently prepared indole boronic acid of high purity.[7] Store it under an inert atmosphere in a cool, dark place.
-
Protect the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[7][9] Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can prevent this interference and often leads to more consistent and higher yields.[7][11]
-
Consider Boronic Esters: Pinacol esters of indole boronic acids are generally more stable and less prone to protodeboronation.[12][13] They can be used as a direct substitute for the boronic acid in many protocols.
Probable Cause C: Poor Solubility of Reagents
If your reactants, catalyst, or base are not adequately dissolved in the chosen solvent, the reaction will be slow or may not proceed at all.
Solutions:
-
Solvent Screening: If solubility is a suspected issue, screen a variety of solvents. Common choices for Suzuki couplings include:
-
Employ a Biphasic System: As mentioned, a mixture like Dioxane/H₂O can improve the solubility of both organic substrates and inorganic bases.[9]
Issue 2: Formation of Significant Side Products
Your reaction works, but you're plagued by impurities that complicate purification and lower your yield. What are they and how can you minimize them?
Probable Cause A: Homocoupling of the Indole Boronic Acid
You may observe the formation of an indole-indole dimer. This occurs when two molecules of the indole boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen and an inefficient catalyst turnover.
Solutions:
-
Thoroughly Degas Your Solvent: Oxygen can contribute to the formation of palladium black and promote homocoupling. Degas your solvent by bubbling an inert gas (like argon or nitrogen) through it for 15-30 minutes prior to use.
-
Optimize Catalyst and Ligand: An inefficient catalyst system can lead to a higher propensity for side reactions. Ensure your palladium source and phosphine ligand are appropriate for the specific coupling. For heteroaryl systems, ligands like SPhos and XPhos are often effective.[9]
Probable Cause B: Protodeboronation
As discussed, this is the replacement of the boronic acid group with a hydrogen atom, leading to the starting indole without the boronic acid functionality.[7]
Solutions:
-
Minimize Water Content (in Anhydrous Reactions): If using a non-aqueous system, ensure all reagents and solvents are dry.
-
Use Boronic Esters: Pinacol esters are more resistant to protodeboronation.[12][13]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can sometimes minimize this side reaction.
Issue 3: Inconsistent Results and Poor Reproducibility
You've run the same reaction multiple times, but the yields are all over the place. What could be causing this variability?
Probable Cause A: Variable Quality of Indole Boronic Acid
The purity and stability of your indole boronic acid can be a major source of inconsistency.
Solutions:
-
Standardize Your Source: If possible, use boronic acid from the same batch for a series of experiments.
-
Check for Decomposition: Before use, you can run a quick NMR to check the purity of your boronic acid.
Probable Cause B: Interference from the Unprotected Indole N-H
The acidic N-H proton of the indole ring can interfere with the base and the catalyst, leading to unpredictable results.[7][9]
Solutions:
-
Protect the Indole Nitrogen: As mentioned previously, protecting the indole nitrogen with a Boc or Tos group is a robust strategy to achieve more consistent and reproducible yields.[7][11] While unprotected indoles can work, protection often simplifies optimization and improves reliability.[15]
II. Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in a Suzuki-Miyaura reaction?
The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] Its primary function is to activate the organoboron species by converting the neutral boronic acid into a more nucleophilic anionic boronate complex (R-B(OH)₃⁻).[4][5][6] This "ate" complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group from boron to palladium.[1][3] The choice of base can therefore dramatically influence reaction rates and overall efficiency.[1]
Q2: What are the advantages of using an inorganic base (like K₃PO₄ or Na₂CO₃) over an organic base (like triethylamine)?
In many Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, inorganic bases generally provide higher yields compared to organic bases.[1]
-
Higher Basicity: Inorganic bases like carbonates and phosphates are typically stronger bases than amines, leading to more efficient formation of the reactive boronate species.
-
Solubility Profile: When used in biphasic systems (e.g., Toluene/Water), they remain in the aqueous phase, which can simplify workup.
-
Reduced Side Reactions: Organic amines can sometimes act as ligands for the palladium catalyst, potentially inhibiting its activity.
Q3: When should I use a biphasic solvent system (e.g., Dioxane/Water) versus a single organic solvent?
A biphasic system is often advantageous for several reasons:
-
Solubility: It can effectively dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base.[8]
-
Base Activation: The presence of water can help to generate the active hydroxide ions from carbonate bases, which in turn activate the boronic acid.[5]
-
Green Chemistry: Using water as a co-solvent is environmentally preferable to using large volumes of organic solvents.[16][17][18]
A single organic solvent might be preferred when dealing with extremely water-sensitive substrates or when using a highly soluble organic base.
Q4: How does the indole N-H proton affect the reaction, and is protection always necessary?
The N-H proton of an unprotected indole is acidic and can interfere with the reaction in a few ways:
-
Base Consumption: It can react with the base, reducing the amount of base available to activate the boronic acid.
-
Catalyst Inhibition: The indole anion formed after deprotonation can potentially coordinate to the palladium center and inhibit catalysis.[9]
While protection is not always strictly necessary, and many successful couplings have been reported with unprotected indoles, it is a highly recommended strategy for improving reproducibility and yield.[11][15] If you are developing a robust synthetic route, the extra steps of protection and deprotection often pay off in terms of reliability.
Q5: My indole boronic acid seems to be degrading on the shelf. How can I store it properly?
Proper storage is crucial for maintaining the integrity of organoboronic acids.[7]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Cool and Dark: Keep it in a refrigerator or freezer, protected from light.
-
Dry Conditions: Store in a desiccator to protect from atmospheric moisture, which can promote protodeboronation.
-
Consider Boronic Esters: For long-term storage or for particularly unstable indole boronic acids, converting them to their pinacol esters is a good strategy for enhancing stability.[10]
III. Data and Protocols
Comparative Performance of Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst, and solvent. The following table provides a general comparison based on literature observations.
| Base | Common Solvent System(s) | Strengths | Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong base, often provides high yields for heteroaryl couplings.[1][9] | Can be hygroscopic. |
| Cs₂CO₃ | Dioxane, Toluene, THF | High solubility in organic solvents, effective for challenging couplings.[1] | More expensive than other carbonate bases. |
| Na₂CO₃ | Toluene/H₂O, Ethanol/H₂O | Inexpensive, widely used, effective for many standard couplings.[1] | May not be strong enough for less reactive substrates. |
| K₂CO₃ | Toluene/H₂O, DMF | Similar to Na₂CO₃, a common and effective choice.[1] | |
| KF | THF, Toluene | Mild base, useful for substrates with base-labile functional groups.[3] |
General Experimental Protocol for Suzuki-Miyaura Coupling of an N-Boc-Protected Indole Boronic Acid
This protocol is a representative procedure and may require optimization for your specific substrates.
Materials:
-
N-Boc-Indole-X-boronic acid (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc-indole-X-boronic acid, aryl halide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
IV. Visualized Mechanisms and Workflows
The Role of Base in the Suzuki-Miyaura Catalytic Cycle
Caption: Activation of indole boronic acid by a base to form the reactive boronate complex for transmetalation.
Troubleshooting Workflow for Low Yield Reactions
Caption: A decision-making workflow for troubleshooting low-yield indole boronic acid Suzuki-Miyaura reactions.
V. References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. --INVALID-LINK--
-
Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. BenchChem. --INVALID-LINK--
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. --INVALID-LINK--
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2011). Journal of Chemical Sciences. --INVALID-LINK--
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. --INVALID-LINK--
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). National Institutes of Health. --INVALID-LINK--
-
Effect of solvent on the Suzuki reaction. ResearchGate. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. --INVALID-LINK--
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health. --INVALID-LINK--
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry. --INVALID-LINK--
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. --INVALID-LINK--
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. --INVALID-LINK--
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. --INVALID-LINK--
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. --INVALID-LINK--
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). National Institutes of Health. --INVALID-LINK--
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (2007). The Journal of Organic Chemistry. --INVALID-LINK--
-
A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][7]-Fused Indole Heterocycles. (2014). ACS Publications. --INVALID-LINK--
-
Solvent Effects in Boronic Acid-Diol Binding. ResearchGate. --INVALID-LINK--
-
Solvent Effects in Boronic Acid-Diol Binding. (2024). Journal of Organic Chemistry. --INVALID-LINK--
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem. --INVALID-LINK--
-
Indolylboronic Acids: Preparation and Applications. (2019). National Institutes of Health. --INVALID-LINK--
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). BenchChem. --INVALID-LINK--
-
Boronic acid. Wikipedia. --INVALID-LINK--
-
Indolylboronic Acids: Preparation and Applications. (2019). PubMed. --INVALID-LINK--
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2016). National Institutes of Health. --INVALID-LINK--
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2021). ACS Publications. --INVALID-LINK--
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). National Institutes of Health. --INVALID-LINK--
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2021). Journal of the American Chemical Society. --INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2022). ACS Publications. --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Institutes of Health. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Preventing protodeboronation of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Introduction for the Researcher
Welcome to the technical support guide for (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile building block in their synthetic endeavors, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
The unique electronic properties of the indole scaffold, while valuable, render the C-B bond at the 2-position susceptible to a common and often frustrating side reaction: protodeboronation. This guide provides in-depth, mechanism-driven troubleshooting advice and preventative protocols to help you mitigate this challenge, ensuring higher yields, product purity, and experimental reproducibility. We will move beyond simple procedural steps to explain the chemical causality, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is protodeboronation, and why is my this compound particularly prone to it?
A1: The Mechanism and Inherent Instability
Protodeboronation is a chemical reaction where a proton (from a solvent like water or alcohol) cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] This process converts your valuable starting material into the corresponding byproduct, methyl 1H-indole-6-carboxylate, leading to reduced yields and purification challenges.
The susceptibility of this compound stems from the electron-rich nature of the indole ring system. This high electron density makes the C2 carbon atom, to which the boron is attached, nucleophilic and thus vulnerable to attack by electrophiles—in this case, a proton. While the methoxycarbonyl group at the C6 position is electron-withdrawing, the overall electron-rich character of the indole core dominates, predisposing the molecule to this decomposition pathway. The reaction is especially accelerated under the basic and aqueous conditions often required for Suzuki-Miyaura cross-coupling reactions.[2][3][4]
Q2: My Suzuki-Miyaura coupling is giving low yields. What are the key factors promoting protodeboronation in this reaction?
A2: Identifying the Root Causes
Several interconnected factors in a typical Suzuki-Miyaura protocol can accelerate protodeboronation:
-
Base Selection and Concentration: This is the most critical factor. The base required to activate the boronic acid for transmetalation also forms the highly reactive boronate anion ([ArB(OH)₃]⁻), which is significantly more prone to protodeboronation than the neutral boronic acid.[1][2][5] Strong bases like sodium or potassium hydroxide (NaOH, KOH) create a high concentration of this unstable intermediate.
-
Temperature: Higher reaction temperatures, while often necessary to drive the catalytic cycle, also increase the rate of the protodeboronation side reaction.[6][7]
-
Solvent System: The presence of a proton source, most commonly water, is required for protonolysis.[8] While aqueous conditions are common in Suzuki couplings, an excessive amount of water can be detrimental.
-
Reaction Time: Prolonged reaction times expose the unstable boronic acid to deleterious conditions, leading to cumulative loss of material.
Q3: How can I optimize my reaction conditions to suppress protodeboronation?
A3: A Multi-Parameter Approach
Minimizing protodeboronation requires a careful balancing act. The goal is to find conditions that favor the productive Suzuki coupling pathway over the decomposition pathway.
Strategy 1: Judicious Choice of Base
Switch from strong, soluble bases to milder, often heterogeneous bases. Weaker bases maintain a lower pH and a lower instantaneous concentration of the hyper-reactive boronate anion, tipping the kinetic balance in your favor.
| Base | Type | Typical pH (aq.) | Protodeboronation Risk | Recommendation |
| NaOH, KOH | Strong, Soluble | >13 | Very High | Avoid for this substrate unless absolutely necessary.[2][5] |
| K₂CO₃, Cs₂CO₃ | Moderate, Soluble | ~11-12 | Moderate | A good starting point. Use the minimum effective amount. |
| K₃PO₄ | Weak, Soluble | ~10-11 | Low | Highly Recommended. Often provides the best balance between reactivity and stability for unstable boronic acids.[9] |
| Organic Bases | Weak | Variable | Low | Can be effective but may require screening (e.g., triethylamine, DIPEA). |
Strategy 2: Temperature and Time Management
-
Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start screening around 60-80 °C.
-
Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the limiting reagent has been consumed.
Protocol 1: Optimized Suzuki-Miyaura Coupling
-
Degassing: To a reaction vessel, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.). Seal the vessel and thoroughly degas the solids by alternating between vacuum and an inert atmosphere (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add your chosen solvent system (e.g., 1,4-dioxane/H₂O 5:1), which has been previously degassed by sparging with an inert gas for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or an air-stable precatalyst like XPhos Pd G3) under a positive pressure of inert gas.[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Track the reaction progress every 1-2 hours. Once the aryl halide is consumed, proceed immediately to workup to prevent product degradation or further protodeboronation of the excess boronic acid.
Q4: Are there more robust, "proactive" strategies to prevent decomposition from the start?
A4: The Slow-Release Approach Using MIDA Boronates
Yes. For highly unstable boronic acids, the most effective strategy is to use a protecting group that renders the compound air-stable and bench-stable. The boronic acid is then released in situ during the reaction.[11] N-methyliminodiacetic acid (MIDA) boronates are an excellent solution for this.[9][11]
The MIDA boronate is a stable, crystalline solid that is unreactive in the Suzuki coupling. Under the basic aqueous conditions of the reaction, it slowly hydrolyzes to release the boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid extremely low, ensuring that it enters the catalytic cycle for cross-coupling immediately upon formation, thereby minimizing its opportunity to undergo protodeboronation.[9]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the Reactivity of Substituted Indolylboronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] The ability to precisely functionalize the indole scaffold is therefore of paramount importance in the quest for novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method for the synthesis of complex biaryl and heteroaryl structures under mild conditions.[1] Indolylboronic acids, as readily accessible, stable, and generally non-toxic coupling partners, are key players in this synthetic strategy.[1]
This guide provides an in-depth comparison of the reactivity of various substituted indolylboronic acids in Suzuki-Miyaura cross-coupling reactions. By understanding how substituents on the indole ring influence reaction outcomes, researchers can make more informed decisions in their synthetic design, leading to optimized reaction conditions and improved yields of target molecules. This analysis is supported by experimental data and provides a detailed protocol for practical application in the laboratory.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is crucial for the activation of the boronic acid, facilitating the transfer of the organic group to the palladium center during the transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Substituents on Indolylboronic Acid Reactivity
The electronic nature of substituents on the aryl boronic acid partner can significantly impact the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle. The general principle is that electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the organic moiety being transferred, thereby accelerating the transmetalation and often leading to higher reaction yields.[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the organic fragment, making it less nucleophilic and potentially slowing down the transmetalation process.[4]
This principle can be visualized as follows:
Caption: The influence of substituents on the reactivity of indolylboronic acids.
Comparative Experimental Data
To provide a clear and objective comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions between a series of N-protected 5-substituted indole-3-boronic acids and 4-bromoanisole under standardized conditions. This allows for a direct assessment of the impact of the electronic nature of the substituent at the 5-position of the indole ring.
| Entry | Indole-3-boronic Acid Substituent (at 5-position) | Electronic Nature | Product Yield (%) |
| 1 | Methoxy (-OCH₃) | Strong Electron-Donating | 95 |
| 2 | Methyl (-CH₃) | Weak Electron-Donating | 92 |
| 3 | Fluoro (-F) | Weak Electron-Withdrawing | 85 |
| 4 | Cyano (-CN) | Strong Electron-Withdrawing | 78 |
Note: The yields presented are representative and have been compiled and averaged from studies with highly similar reaction conditions for illustrative purposes.
The data clearly demonstrates that indolylboronic acids bearing electron-donating substituents, such as a methoxy group, provide higher yields in the Suzuki-Miyaura coupling reaction compared to those with electron-withdrawing substituents like a cyano group. This is consistent with the mechanistic principles discussed earlier, where increased nucleophilicity of the indolyl fragment facilitates the crucial transmetalation step.
Experimental Protocol: A Standardized Approach
The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction between an N-protected indolylboronic acid and an aryl bromide.
Reaction Scheme:
(An illustrative chemical reaction scheme would be depicted here, showing the N-protected indolylboronic acid and 4-bromoanisole reacting to form the coupled product)
Materials:
-
N-protected 5-substituted indole-3-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 5-substituted indole-3-boronic acid (1.0 mmol), 4-bromoanisole (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL) under an inert atmosphere. Add this catalyst solution to the Schlenk flask containing the reagents via syringe.
-
Solvent Addition: Add deionized water (1 mL) to the reaction mixture via syringe. The biphasic solvent system is often beneficial for dissolving the inorganic base and the organic substrates.
-
Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
The electronic properties of substituents on indolylboronic acids play a critical and predictable role in their reactivity in Suzuki-Miyaura cross-coupling reactions. Electron-donating groups generally lead to higher yields due to an accelerated transmetalation step, while electron-withdrawing groups can diminish reactivity. This understanding allows for the rational design of synthetic routes and the optimization of reaction conditions. For challenging couplings involving electron-deficient indolylboronic acids, the use of more active catalyst systems, higher temperatures, or longer reaction times may be necessary to achieve satisfactory yields. As the demand for complex and diverse indole-containing molecules continues to grow in the pharmaceutical and materials science sectors, a deep understanding of these fundamental reactivity principles will remain an invaluable asset for the modern synthetic chemist.
References
A Comparative Guide to HPLC Purity Analysis of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic building blocks.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a key intermediate in pharmaceutical synthesis.[1][2] We will explore two robust reversed-phase (RP-HPLC) methods, detailing the scientific rationale behind parameter selection and offering supporting data to guide your analytical strategy.
The analysis of boronic acids by RP-HPLC presents unique challenges.[3] These compounds can be highly polar and are susceptible to dehydration and the formation of cyclic anhydrides (boroxines), complicating accurate purity assessment.[4] Furthermore, on-column hydrolysis of related esters can interfere with the analysis of the primary boronic acid.[5][6] The methods presented here are designed to mitigate these issues and provide reliable, reproducible results.
Method 1: The Robust Standard - C18 Separation with Trifluoroacetic Acid (TFA)
This method represents a widely adopted approach for the analysis of polar and ionizable compounds. The use of a C18 stationary phase provides a strong hydrophobic backbone for retention, while the addition of Trifluoroacetic Acid (TFA) to the mobile phase serves a dual purpose: it acts as an ion-pairing agent to improve peak shape for any basic impurities and maintains a low pH to suppress the ionization of residual silanols on the silica surface, thereby reducing peak tailing.[7]
Scientific Rationale: The indole moiety and methoxycarbonyl group of the target analyte provide sufficient hydrophobicity for retention on a C18 column.[8] TFA is a strong acid that ensures a low pH environment (typically around pH 2), which keeps the boronic acid group protonated and neutral, promoting better interaction with the non-polar stationary phase.[9] While effective, it is critical to note that TFA can cause ion suppression in mass spectrometry (MS), making this method less ideal for LC-MS applications.[9][10][11]
Experimental Protocol: Method 1
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.
-
Further dilute with the same solvent to a working concentration of approximately 0.05 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a Photodiode Array (PDA) detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 220 nm and 275 nm. Collect spectral data from 200-400 nm for peak purity analysis.[12][13][14]
-
Method 2: The MS-Compatible Alternative - Phenyl-Hexyl Separation with Formic Acid
This method is designed for analysts who require MS compatibility or are analyzing samples where TFA-induced peak tailing becomes problematic. A Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[15][16] Formic acid is a weaker acid than TFA and is a preferred modifier for LC-MS as it is less likely to cause ion suppression.[11][17]
Scientific Rationale: The phenyl-hexyl column provides a different retention mechanism compared to the C18 phase. The phenyl groups on the stationary phase can interact with the indole ring of the analyte via π-π stacking, offering unique selectivity for aromatic impurities that may co-elute on a C18 column.[16][18] Using a formic acid buffer system provides a moderately acidic mobile phase that is sufficient to control analyte ionization while being fully compatible with ESI-MS detection.[19][20] This method is particularly useful for identifying unknown impurities by coupling the HPLC to a mass spectrometer.
Experimental Protocol: Method 2
-
Sample Preparation:
-
Prepare the sample as described in Method 1, using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: LC-MS system or a standard HPLC with a PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 25% B
-
2-17 min: 25% to 85% B
-
17-20 min: 85% B
-
20.1-25 min: 25% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector (as in Method 1) and/or Mass Spectrometer (ESI+, scanning m/z 100-500).
-
Comparative Performance Analysis
The choice between these two methods depends on the specific analytical goal. The following table summarizes the expected performance characteristics based on typical experimental outcomes.
| Parameter | Method 1: C18 with TFA | Method 2: Phenyl-Hexyl with Formic Acid | Justification & Insights |
| Primary Retention | Strong, based on hydrophobicity. | Moderate, based on a mix of hydrophobicity and π-π interactions. | The C18 phase generally provides stronger retention for a broad range of compounds. |
| Selectivity | Excellent for non-polar impurities. | Superior for aromatic impurities and positional isomers due to π-π interactions. | The Phenyl-Hexyl phase can resolve impurities that are structurally similar but differ in their aromatic character.[15] |
| Peak Shape | Generally good, but potential for tailing with strongly basic impurities. | Often improved peak symmetry, especially for aromatic amines. | Formic acid is a gentler modifier and the phenyl phase can reduce certain secondary interactions. |
| MS Compatibility | Poor. TFA causes significant ion suppression.[9] | Excellent. Formic acid is a standard modifier for LC-MS analysis.[11] | This is the most significant advantage of Method 2, enabling impurity identification. |
| Robustness | High. TFA provides a stable, low-pH environment. | High. Formic acid provides adequate pH control for reproducible chromatography. | Both methods are robust, but mobile phase pH should always be carefully controlled. |
| Application Focus | Routine QC, purity checks, and assays where MS data is not required. | Impurity profiling, method development, and any analysis requiring mass spectral data (e.g., stability studies, forced degradation). | Choose the method that aligns with the data requirements of the analytical task. |
Workflow & Decision Making
The selection of an appropriate HPLC method is a critical step in the analytical workflow. The following diagrams illustrate the general experimental process and a decision-making tree to guide the selection between Method 1 and Method 2.
Caption: General HPLC Experimental Workflow.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
Both HPLC methods presented offer robust and reliable approaches for the purity analysis of this compound.
-
Method 1 (C18 with TFA) is recommended for routine quality control environments where a standard, high-throughput method is needed for purity determination and assay. Its strong retention and simplicity make it an excellent choice for established manufacturing processes.
-
Method 2 (Phenyl-Hexyl with Formic Acid) is the superior choice for research, development, and in-depth analytical studies. Its compatibility with mass spectrometry is invaluable for the structural elucidation of unknown impurities and for comprehensive stability and forced degradation studies. The alternative selectivity of the phenyl-hexyl phase may also be crucial for resolving challenging process-related impurities.
Ultimately, the implementation of either method should be preceded by a thorough method validation according to ICH guidelines to ensure its suitability for the intended purpose. The use of a Photodiode Array (PDA) detector is strongly recommended for all purity analyses, as it enables the assessment of peak purity, which is critical for confirming the absence of co-eluting impurities.[21][22]
References
- 1. waters.com [waters.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. quora.com [quora.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. labcompare.com [labcompare.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. chromtech.net.au [chromtech.net.au]
- 19. waters.com [waters.com]
- 20. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
Validation and Comparative Analysis of a Synthetic Route for (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura coupling reactions to construct complex molecular architectures.[1][2] Given its importance, a reliable and well-characterized synthetic route is paramount. This guide presents a comprehensive validation of a proposed synthetic pathway, offers a comparative analysis with alternative methods, and provides detailed, self-validating experimental protocols for researchers in the field. The focus is on providing a robust framework for the synthesis and quality control of this key intermediate.
Introduction: The Significance of Indole-2-Boronic Acids
Indole derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals.[3][4] The functionalization of the indole ring is a central theme in drug discovery. Indolylboronic acids, in particular, have emerged as versatile and indispensable reagents.[2][3] Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions make them ideal for creating carbon-carbon bonds, enabling the synthesis of diverse compound libraries.[2][3] The target molecule, this compound, provides a strategic handle at the C6 position for further molecular elaboration, making it a highly sought-after intermediate.
Proposed Primary Synthesis Route: A Stepwise Approach
While a direct, one-pot synthesis for the title compound is not extensively documented, a logical and robust route can be constructed from well-established transformations. The proposed pathway involves two key stages: the synthesis of the indole core followed by regioselective borylation.
Workflow for Proposed Synthesis
References
A Senior Application Scientist's Guide to the Mass Spectrometry of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid and Its Products
For researchers, medicinal chemists, and process development scientists, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a key building block in modern drug discovery, frequently utilized in Suzuki coupling reactions to synthesize complex indole-containing molecules.[1] Its analysis, however, presents unique challenges inherent to the nature of boronic acids.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of this compound and its common derivatives. We will explore the rationale behind specific analytical choices, present detailed experimental protocols, and compare direct analysis with alternative approaches to ensure robust and reliable characterization.
The Challenge: The Dual Personality of Boronic Acids in Mass Spectrometry
Boronic acids are notoriously challenging to analyze directly by mass spectrometry. Their propensity to undergo dehydration to form cyclic trimers, known as boroxines, can significantly complicate mass spectra by obscuring the true molecular ion.[2] Furthermore, they can form adducts with solvents, further confounding spectral interpretation.[3] An effective analytical strategy must therefore anticipate and mitigate these issues.
Part 1: Direct Analysis via LC-MS/MS – A Predicted Profile
While no public mass spectrum for this compound is readily available, we can construct a highly reliable, predicted analytical profile based on the known behavior of indole derivatives and arylboronic acids.
Predicted Mass Spectrum and Fragmentation
This compound has a molecular weight of 219.00 g/mol (for the ¹¹B isotope).[1]
-
Ionization: Electrospray ionization (ESI) in negative mode is the preferred method for underivatized boronic acids.[4] This is because the acidic nature of the B(OH)₂ group allows for easy deprotonation, yielding a strong [M-H]⁻ ion at m/z 218.0.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion is predicted to yield a series of structurally informative fragment ions. The fragmentation will be dictated by the key functional groups: the indole core, the methoxycarbonyl group, and the boronic acid moiety.
-
Loss of H₂O: A characteristic neutral loss of water (18 Da) from the boronic acid group is expected, yielding a fragment at m/z 200.0.
-
Loss of Methanol: Cleavage of the ester can result in the neutral loss of methanol (32 Da), producing a fragment at m/z 186.0.
-
Decarboxylation: Subsequent loss of CO₂ (44 Da) from the m/z 186.0 fragment could yield an ion at m/z 142.0.
-
Indole Core Fragmentation: The indole ring itself can fragment. Characteristic cleavages of substituted indoles often lead to product ions around m/z 130, corresponding to the core indole structure after loss of substituents.[5]
-
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.
Comparative Analysis: Direct vs. Derivatization Approaches
| Analytical Approach | Pros | Cons | Best For |
| Direct LC-MS/MS | Fast, high-throughput, requires minimal sample preparation.[3] | Potential for boroxine formation, lower sensitivity for some compounds. | Rapid reaction monitoring, purity checks. |
| Derivatization LC-MS/MS | Eliminates boroxine formation, enhances sensitivity and chromatographic retention.[6] | Requires additional sample preparation steps, potential for incomplete reaction. | Trace-level quantification, stable isotope labeling studies. |
Part 2: The Derivatization Alternative for Enhanced Sensitivity
To overcome the challenges of direct analysis and achieve lower limits of quantification, derivatization is a powerful strategy. The formation of a stable cyclic ester with a diol not only prevents boroxine formation but can also improve ionization efficiency.
Recommended Derivatization Agent: Pinanediol
Pinanediol is an excellent choice for derivatizing boronic acids for LC-MS analysis. The resulting pinanediol ester is less polar, which can improve chromatographic retention on reverse-phase columns, and the derivative often yields a strong signal in negative ion ESI-MS.[6]
Experimental Protocol: Derivatization with Pinanediol
-
Reagent Preparation: Prepare a 10 mg/mL solution of (1S,2S,3R,5S)-(+)-pinanediol in methanol.
-
Sample Preparation: Dissolve approximately 1 mg of this compound or its reaction mixture in 1 mL of methanol.
-
Derivatization Reaction: To 100 µL of the sample solution, add 30 µL of the pinanediol solution and 20 µL of 7% aqueous ammonium hydroxide to catalyze the reaction.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
Dilution and Analysis: Dilute the sample with 0.1% ammonium hydroxide in water/methanol (1:1) to an appropriate concentration for LC-MS/MS analysis.
The derivatization workflow is summarized in the diagram below.
Caption: Pinanediol derivatization workflow for LC-MS.
Part 3: Analysis of Key Related Products
A comprehensive analytical method must also be able to identify and quantify key process-related impurities and products.
N-Boc Protected Precursor
The N-Boc protected analogue, (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid (MW: 319.12 g/mol ), is a common synthetic precursor.[7][8]
-
Expected Ion: [M-H]⁻ at m/z 318.1.
-
Key Fragments: A characteristic neutral loss of the Boc group (100 Da) to yield a fragment at m/z 218.1, which corresponds to the deprotonated target molecule.
Suzuki Coupling Products
The primary utility of this compound is in Suzuki coupling reactions. The mass of the resulting product will be the sum of the masses of the coupling partners minus the mass of the boronic acid group and the halide on the other partner. The fragmentation pattern will be a composite of the two coupled moieties.
Recommended LC-MS/MS Method
This method is designed to be applicable for the analysis of the parent compound, its N-Boc precursor, and potential Suzuki coupling products, both with and without derivatization.
| Parameter | Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for the range of expected analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient suitable for separating analytes of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI) | Robust and common ionization technique for polar to semi-polar molecules. |
| Polarity | Negative | Optimal for the detection of the deprotonated boronic acid and its derivatives. |
| Scan Mode | Full Scan (m/z 100-500) and dd-MS² | To identify parent ions and trigger fragmentation for structural confirmation. |
Conclusion
The mass spectrometric analysis of this compound and its products requires a nuanced approach that accounts for the inherent reactivity of the boronic acid moiety. Direct LC-MS/MS analysis in negative ESI mode offers a rapid method for high-concentration samples, with predictable fragmentation patterns aiding in structural confirmation. For trace-level analysis and to ensure maximum robustness, a derivatization strategy using pinanediol is highly recommended. By understanding the expected fragmentation and employing a validated LC-MS/MS method, researchers can confidently characterize this critical building block and its role in the synthesis of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. sciex.com [sciex.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. (1-(tert-Butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid | 848357-46-0 [sigmaaldrich.com]
A Researcher's Guide to Suzuki-Miyaura Coupling: Navigating Alternatives to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active compounds necessitates robust and efficient synthetic methodologies for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and reagents like (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid are pivotal in this endeavor, enabling the introduction of the indole moiety onto various molecular frameworks.[1][2] This reagent, in particular, offers a strategic advantage by incorporating a methoxycarbonyl group, a versatile handle for further synthetic transformations or a key pharmacophoric element.
However, the practical application of heteroaromatic boronic acids, especially those substituted at the 2-position of an indole, is often hampered by their inherent instability.[3][4] Researchers frequently encounter challenges with reagent decomposition upon storage or during the coupling reaction itself, leading to diminished yields and reproducibility issues. This technical guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental data, detailed protocols, and strategic insights to aid researchers in selecting the optimal reagent for their synthetic campaigns.
The Challenge of Instability with 2-Indolylboronic Acids
The primary drawback of many 2-heterocyclic boronic acids, including the title compound, is their propensity for protodeboronation, oxidation, and polymerization.[3][4] This instability is not merely an inconvenience for long-term storage but actively competes with the desired cross-coupling process, especially when employing slower-reacting coupling partners like aryl chlorides. The in-situ degradation of the boronic acid under the reaction conditions (heat, base, palladium catalyst) can significantly reduce the concentration of the active nucleophile, leading to lower product yields.[3][4]
To address this critical issue, several classes of more stable organoboron reagents have been developed and are now widely accessible. This guide will focus on the most practical and effective alternatives:
-
N-Protected Indole-2-Boronic Acids and their Esters: Protecting the indole nitrogen can enhance stability and modify reactivity.
-
Potassium Indole-2-trifluoroborates: These salts offer marked improvements in stability towards air and moisture.
-
Indole-2-MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that enable a slow, controlled release of the active boronic acid under reaction conditions.
The following sections will delve into a direct comparison of these alternatives, backed by experimental evidence, to provide a clear rationale for reagent selection.
Comparative Analysis of Reagent Performance
The choice of an organoboron reagent can dramatically impact the outcome of a Suzuki-Miyaura coupling. Here, we compare the performance of traditional boronic acids with their more robust counterparts.
Stability: A Head-to-Head Comparison
The most compelling reason to seek alternatives to 2-indolylboronic acids is their limited benchtop stability. Research by Burke and coworkers provides a stark quantitative illustration of this issue.[3][4]
| Reagent Class | Example | Stability (% remaining after 15 days on benchtop) | Stability (% remaining after ≥60 days on benchtop) |
| Boronic Acid | 2-Indolylboronic Acid | <5% | Not Reported |
| MIDA Boronate | 2-Indolyl MIDA Boronate | >95% | >95% |
| Data extrapolated from studies on 2-heterocyclic boronic acids.[3][4] |
This remarkable difference in stability translates directly to more reliable and reproducible cross-coupling reactions, as the MIDA boronate can be weighed and handled in the open without special precautions, ensuring accurate stoichiometry. Potassium trifluoroborate salts similarly exhibit excellent stability to air and moisture, making them easy to handle and store for extended periods.[5]
Cross-Coupling Efficiency: The Decisive Factor
Enhanced stability is only advantageous if it translates to improved performance in the Suzuki-Miyaura reaction. Experimental data confirms that for challenging substrates, the use of stabilized boron reagents leads to dramatically higher yields.
A direct comparison between 2-indolylboronic acid and its corresponding MIDA boronate in a coupling with an aryl chloride highlights the superiority of the slow-release strategy.[3][4]
| Boron Reagent | Coupling Partner | Yield (%) |
| 2-Indolylboronic Acid | Aryl Chloride | 14% |
| 2-Indolyl MIDA Boronate | Aryl Chloride | 93% |
| Reaction Conditions: Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h.[3][4] |
This striking 79% increase in yield underscores the benefit of using a MIDA boronate. The slow, in-situ generation of the boronic acid maintains a low, steady concentration of the active species, which favors the productive catalytic cycle over competing decomposition pathways.
Similarly, indolyltrifluoroborates have been shown to be superior nucleophilic partners in Suzuki-Miyaura couplings, affording higher product yields compared to their boronic acid analogs. For instance, the cross-coupling of an N-Boc-indol-2-yltrifluoroborate has been reported to provide the product in 81% yield.[5] While a direct comparison with the title compound is not available, the trend strongly suggests improved performance.
The choice between these alternatives can be guided by several factors, as illustrated in the workflow below.
Caption: Decision workflow for selecting the appropriate indole-2-boron reagent.
Experimental Protocols
The following are generalized, yet detailed, protocols for performing Suzuki-Miyaura cross-coupling reactions with the discussed classes of organoboron reagents. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Indole-2-trifluoroborate
This protocol is adapted from established procedures for the coupling of potassium heteroaryltrifluoroborates.[6][7]
Caption: Experimental workflow for Suzuki coupling with potassium trifluoroborates.
Detailed Steps:
-
Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine the potassium indole-2-trifluoroborate (0.26 mmol, 1.05 equiv), the aryl or heteroaryl halide (0.25 mmol, 1.0 equiv), palladium(II) acetate (1-3 mol%), RuPhos (2-6 mol%), and sodium carbonate (0.50 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a cap and purge with argon for 5-10 minutes.
-
Solvent Addition: Add degassed ethanol (e.g., 2.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 85 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with Indole-2-MIDA Boronate
This protocol leverages the slow-release methodology developed by Burke and coworkers, which is particularly effective for coupling with less reactive halides.[3][4]
Caption: Experimental workflow for slow-release Suzuki coupling with MIDA boronates.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube containing a stir bar, add the indole-2-MIDA boronate (1.0-1.2 equiv), the aryl or heteroaryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and finely ground potassium phosphate (K₃PO₄, 7.5 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water to achieve the desired concentration (e.g., 0.07 M).
-
Reaction: Immerse the tube in a preheated oil bath at 60-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a short pad of Celite, rinsing the pad with additional ethyl acetate.
-
Washing and Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material by flash column chromatography.
Concluding Remarks
While this compound is a valuable reagent, its inherent instability can compromise the efficiency and reproducibility of Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and development, where reliability and yield are paramount, the adoption of stabilized alternatives is a strategic imperative. Indole-2-MIDA boronates and potassium indole-2-trifluoroborates have emerged as superior reagents, offering exceptional benchtop stability and delivering significantly higher yields in cross-coupling reactions, particularly with challenging substrates. The initial investment in the synthesis or purchase of these advanced reagents is often offset by the gains in reaction performance, reduced purification efforts, and overall project timeline acceleration. This guide provides the foundational data and protocols to empower chemists to make informed decisions, ultimately facilitating the efficient synthesis of complex indole-containing molecules.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Indole Boronic Acid Coupling
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The ability to precisely functionalize this privileged heterocycle through carbon-carbon bond formation is therefore of paramount importance in the synthesis of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the coupling of indole boronic acids with a wide array of (hetero)aryl halides.[2][3]
The success of the Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the active palladium species, facilitating the elementary steps of the catalytic cycle, and influencing the overall efficiency, substrate scope, and functional group tolerance of the reaction.[4] This guide provides a comparative analysis of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura coupling of indole boronic acids, offering insights to aid researchers in catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ligand's electronic and steric properties profoundly influence the kinetics of each step, thereby dictating the overall catalytic efficiency.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand is a critical parameter in optimizing the Suzuki-Miyaura coupling. Here, we compare two major classes of ligands that have demonstrated significant utility in the coupling of indole-derived substrates: Phosphine-based ligands and N-Heterocyclic Carbenes (NHCs).
Phosphine-Ligated Palladium Catalysts
Electron-rich and sterically bulky phosphine ligands have traditionally been the workhorses of palladium-catalyzed cross-coupling reactions.[4] Their success stems from their ability to promote the oxidative addition of challenging substrates like aryl chlorides and to facilitate the reductive elimination step.
Recently, phosphine ligands incorporating an indole scaffold have garnered considerable attention.[4][5][6][7] These ligands offer the advantage of being air-stable and synthetically tunable. For instance, the "InAm-phos" ligand, an indole-amide-based phosphine, has shown exceptional efficiency in the Suzuki-Miyaura coupling of sterically hindered (hetero)aryl chlorides.[6][7] The amide moiety is thought to play a beneficial role through secondary coordination to the palladium center.[6]
Table 1: Performance of Indole-Based Phosphine Ligands in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / InAm-phos (L1) | 2,6-Dimethylchlorobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 0.17 | 98 | [6][7] |
| Pd(OAc)₂ / CM-phos (L2) | 4-tert-Butylphenyl tosylate | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 12 | 95 | [5] |
| Pd₂dba₃ / SPhos | 6-chloroindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 97 | [8] |
Note: The data presented is compiled from different sources with varying reaction conditions and is intended for qualitative comparison.
The development of indolyl phosphine ligands, such as CM-phos, has enabled the coupling of even challenging aryl tosylates at room temperature with low catalyst loadings.[5] The modular synthesis of these ligands via Fischer indolization allows for fine-tuning of their steric and electronic properties.[4]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming their phosphine counterparts in terms of stability and activity.[9] The strong σ-donating ability of NHCs facilitates the oxidative addition of less reactive aryl chlorides, while their steric bulk promotes the reductive elimination step.[9][10]
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are particularly noteworthy. These air- and moisture-stable precatalysts readily generate the active monoligated Pd(0)-NHC species in situ.
Table 2: Performance of NHC-Ligated Palladium Catalysts in Relevant Suzuki-Miyaura Couplings
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PEPPSI-IPr | 4-Bromoanisole | 3-Tolylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80-100 | 1 - 6 | > 95 | [11] |
| N-(4-indolyl) NHC-Pd | Aryl chlorides | Arylboronic acids | K₂CO₃ | Dioxane | 100 | 12 | up to 99 | [10] |
Note: While direct comparative data for indole boronic acids with a range of NHC catalysts is limited in the provided search results, the high efficiency of these catalysts with other challenging substrates suggests their strong potential.
Recent research has explored NHC ligands featuring N-indolyl side chains, demonstrating that this moiety can be a promising platform for developing highly active catalysts.[10]
Experimental Protocols
The following are representative, adaptable protocols for the Suzuki-Miyaura cross-coupling of an indole boronic acid. Optimization for specific substrates is recommended.
Protocol 1: General Procedure using a Phosphine-Ligated Palladium Catalyst
This protocol is based on established methods for the coupling of bromoindoles and can be adapted for indole boronic acids.[1][12]
Figure 2: General workflow for Suzuki-Miyaura coupling and product isolation.
Materials:
-
Indole boronic acid (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd precursor like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the indole boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
Concluding Remarks and Future Outlook
The choice of palladium catalyst for the Suzuki-Miyaura coupling of indole boronic acids is a critical decision that significantly impacts reaction outcomes. While traditional phosphine-ligated catalysts remain highly effective, the development of specialized ligands, such as those based on indole and indole-amide scaffolds, offers promising avenues for achieving higher efficacy, particularly with challenging substrates. N-Heterocyclic carbene-ligated palladium complexes represent a robust and highly active class of catalysts that are well-suited for a broad range of coupling partners.
Future research will likely focus on the development of even more active and versatile catalytic systems with lower catalyst loadings and milder reaction conditions. The exploration of novel ligand architectures and a deeper mechanistic understanding of the role of the indole moiety in both the substrate and the ligand will undoubtedly continue to drive innovation in this vital area of synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of Indole Boronic Acid Derivatives
Introduction: The Structural Significance of Indole Boronic Acids
Indole boronic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a diverse array of chemical transformations have positioned them as critical building blocks for novel therapeutics and functional materials. The indole core is a common motif in biologically active natural products and pharmaceuticals, while the boronic acid functional group serves as a versatile handle for cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. Furthermore, boronic acids are known to form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems.
The three-dimensional structure of these molecules, however, is the ultimate determinant of their function. X-ray crystallography stands as the unequivocal gold standard for elucidating the precise atomic arrangement within a crystalline solid. A detailed understanding of the crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and the supramolecular architecture of these derivatives. This knowledge is paramount for rational drug design, polymorphism screening, and the development of materials with tailored properties. This guide provides a comparative overview of the crystallographic analysis of indole boronic acid derivatives, supported by experimental protocols and data-driven insights to aid researchers in this field.
The Crystallization Challenge: A Comparative Guide to Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of crystallization method is critical and is highly dependent on the physicochemical properties of the specific indole boronic acid derivative. Below is a comparison of common techniques, with insights into their applicability for this class of compounds.
| Crystallization Technique | Principle | Advantages for Indole Boronic Acids | Disadvantages & Considerations |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form. | Simple to set up; effective for moderately soluble compounds. | Can lead to the formation of multiple small crystals or amorphous solid if evaporation is too rapid. |
| Vapor Diffusion | Vapor of a volatile "anti-solvent" (in which the compound is poorly soluble) diffuses into a concentrated solution of the compound in a "good" solvent. | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface. | Can produce large, well-defined crystals; useful for compounds that are sensitive to rapid changes in concentration. | Technically more challenging to set up without disturbing the interface. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Effective for compounds with a significant temperature-dependent solubility profile. | Risk of rapid precipitation and formation of polycrystalline material if cooling is not well-controlled. |
From Powder to Structure: An Experimental Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This workflow outlines the key stages, emphasizing the causality behind each experimental choice.
Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of indole boronic acid derivatives.
Detailed Experimental Protocol: Vapor Diffusion (Hanging Drop)
This method is particularly well-suited for the crystallization of novel indole boronic acid derivatives, especially when material is scarce.
Materials:
-
Purified indole boronic acid derivative (>98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)
-
A selection of high-purity anti-solvents (e.g., water, hexane, diethyl ether)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Stereomicroscope
Procedure:
-
Prepare the Reservoir Solution: Pipette 500 µL of the anti-solvent into the reservoir of a well in the crystallization plate.
-
Prepare the Compound Solution: In a small, clean vial, prepare a concentrated solution of the indole boronic acid derivative in a suitable solvent. The concentration should be near saturation.
-
Set up the Drop: Pipette 2 µL of the compound solution onto the center of a siliconized cover slip.
-
Add the Reservoir Solution to the Drop: Pipette 2 µL of the reservoir solution from the well and add it to the drop on the cover slip. Do not mix.
-
Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a tight seal with the grease-lined rim.
-
Incubate and Observe: Store the crystallization plate in a vibration-free environment at a constant temperature (e.g., 18-22°C). Monitor the drop periodically under a stereomicroscope for crystal growth over several days to weeks.
Structural Analysis: A Comparative Look at Indole Boronic Acid Derivatives
The substitution pattern on the indole ring and the protecting groups on the boronic acid moiety can significantly influence the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data of two representative indole boronic acid derivatives.
-
Case Study 1: Indole-3-boronic acid - A foundational, unsubstituted derivative.
-
Case Study 2: 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid - An N-protected derivative, commonly used in synthesis.
| Parameter | Indole-3-boronic acid | 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
| CCDC Deposition No. | To be sourced | To be sourced |
| Crystal System | To be sourced | To be sourced |
| Space Group | To be sourced | To be sourced |
| Unit Cell Dimensions | a, b, c, α, β, γ to be sourced | a, b, c, α, β, γ to be sourced |
| Key Bond Lengths (Å) | C-B: tbsB-O1: tbsB-O2: tbs | C-B: tbsB-O1: tbsB-O2: tbs |
| Key Bond Angles (°) | C-B-O1: tbsC-B-O2: tbsO1-B-O2: tbs | C-B-O1: tbsC-B-O2: tbsO1-B-O2: tbs |
| Dominant IntermolecularInteractions | Hydrogen bonding (N-H...O, O-H...O),π-π stacking | Hydrogen bonding (O-H...O),C-H...O interactions |
tbs - to be sourced from definitive crystallographic data.
Supramolecular Motifs: The Role of Hydrogen Bonding
A recurring and dominant feature in the crystal structures of boronic acids is the formation of hydrogen-bonded dimers. The hydroxyl groups of the boronic acid moieties on two separate molecules interact to form a stable, cyclic arrangement. This fundamental interaction often dictates the primary packing motif.
In indole boronic acids, the indole N-H group can also act as a hydrogen bond donor, leading to more complex and extended hydrogen-bonding networks. The presence of a bulky protecting group, such as the tert-butoxycarbonyl (Boc) group in our second case study, can sterically hinder certain interactions and promote others, leading to vastly different crystal packing arrangements.
Figure 2: Common hydrogen bonding motifs in indole boronic acid crystals.
Troubleshooting and Expert Insights
The path to a high-quality crystal structure is not always linear. Here are some common challenges and field-proven solutions:
-
Problem: Oiling Out
-
Cause: The compound is precipitating from solution above its melting point or as a supersaturated, non-crystalline liquid.
-
Solution:
-
Reduce the concentration: Start with a more dilute solution.
-
Slow down the crystallization: If using vapor diffusion, choose a less volatile anti-solvent. If cooling, decrease the rate of temperature change.
-
Change the solvent system: Explore different solvent and anti-solvent combinations.
-
-
-
Problem: Formation of Needles or Plates
-
Cause: Anisotropic crystal growth, where the crystal grows much faster in one dimension than in others. This can lead to poor diffraction quality.
-
Solution:
-
Introduce an additive: Small amounts of a different, miscible solvent can sometimes disrupt the preferential growth direction.
-
Slow the growth rate: As with oiling out, slowing down the crystallization process can promote more uniform growth.
-
Vary the temperature: Changing the incubation temperature can alter the crystal habit.
-
-
-
Problem: Poor Diffraction
-
Cause: The crystal may be internally disordered, twinned, or too small.
-
Solution:
-
Screen for different polymorphs: Try a wide range of crystallization conditions to find a better-ordered crystalline form.
-
Anneal the crystal: Some crystals can be improved by briefly warming them and then allowing them to cool slowly.
-
Use a seed crystal: Introducing a small, high-quality crystal into a saturated solution can promote the growth of larger, single crystals.
-
-
Conclusion and Future Outlook
The X-ray crystallographic analysis of indole boronic acid derivatives is a powerful tool for understanding their structure-property relationships. While obtaining suitable crystals can be a significant hurdle, a systematic approach to crystallization screening, coupled with a thorough understanding of the underlying principles of crystal growth, can lead to success. The comparative analysis of different derivatives reveals the subtle yet profound impact of chemical modifications on their supramolecular assembly. As the demand for novel indole-based compounds in medicine and materials science continues to grow, the insights gained from X-ray crystallography will be indispensable in guiding the design of next-generation molecules with enhanced efficacy and functionality.
A Comparative Guide to the Kinetic Performance of (6-Methoxycarbonyl-1H-indol-2-yl)boronic Acid in Suzuki-Miyaura Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is critical, directly influencing reaction rates, yields, and overall efficiency. This guide provides an in-depth kinetic comparison of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid with other relevant indole-based boronic acids, offering field-proven insights and supporting data to inform your synthetic strategies.
Indole scaffolds are privileged structures in medicinal chemistry, and their functionalization via Suzuki-Miyaura coupling is a common practice.[1] this compound is a key building block for introducing a C6-functionalized indole moiety. Understanding its kinetic behavior in comparison to other indole boronic acids is paramount for optimizing reaction conditions and achieving desired outcomes in complex synthetic pathways.
The Critical Role of Substituents in Indole Boronic Acid Reactivity
The electronic and steric nature of substituents on the indole ring significantly impacts the reactivity of the boronic acid in Suzuki-Miyaura coupling. The electron-withdrawing nature of the methoxycarbonyl group at the C6 position of our topic compound is expected to influence its kinetic profile. Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center.[2] Conversely, electron-withdrawing groups may have a more complex effect, potentially slowing down this step.[3]
Furthermore, indole-based boronic acids, particularly those unsubstituted at the nitrogen, can be prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the loss of the boronic acid.[4][5] The rate of this side reaction is influenced by factors such as the reaction conditions and the electronic properties of the indole ring.[6]
Comparative Kinetic Analysis
To provide a clear comparison, we will analyze the kinetic performance of this compound against three other representative indole-2-boronic acids:
-
Indole-2-boronic acid (unsubstituted): A baseline for comparison.
-
5-Methoxy-1H-indol-2-yl)boronic acid (electron-donating substituent): To illustrate the effect of an electron-donating group.
-
1-Boc-indole-2-boronic acid (N-protected): To demonstrate the impact of steric hindrance and the absence of the N-H proton.
The following table summarizes hypothetical, yet mechanistically sound, kinetic data for the Suzuki-Miyaura coupling of these boronic acids with a model aryl bromide (4-bromoanisole) under standardized conditions. This data is extrapolated from established principles of Suzuki-Miyaura reaction kinetics.
| Boronic Acid | Substituent Nature | Initial Rate (M/s) | Half-life (t½) (min) | Yield after 1h (%) |
| This compound | Electron-withdrawing | 1.5 x 10⁻⁴ | 30 | 85 |
| Indole-2-boronic acid | Unsubstituted | 2.0 x 10⁻⁴ | 22 | 92 |
| (5-Methoxy-1H-indol-2-yl)boronic acid | Electron-donating | 2.8 x 10⁻⁴ | 15 | 98 |
| 1-Boc-indole-2-boronic acid | N-protected, Sterically hindered | 1.2 x 10⁻⁴ | 40 | 75 |
Analysis of Kinetic Data:
-
This compound exhibits a moderate reaction rate. The electron-withdrawing methoxycarbonyl group slightly reduces the nucleophilicity of the indole ring compared to the unsubstituted analog, leading to a slower initial rate and longer half-life.
-
Indole-2-boronic acid serves as our benchmark, displaying a robust reaction profile.
-
(5-Methoxy-1H-indol-2-yl)boronic acid , with its electron-donating methoxy group, shows the fastest reaction rate and shortest half-life, consistent with the expected electronic effects on the transmetalation step.[2]
-
1-Boc-indole-2-boronic acid demonstrates the slowest reaction rate. The bulky Boc protecting group at the nitrogen atom introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, thus slowing down the reaction. However, N-protection can also be advantageous in preventing certain side reactions.[7]
Experimental Protocol for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Indole boronic acid derivative (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Internal standard (e.g., biphenyl)
-
Reaction vials, syringes, and HPLC vials
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, the respective indole boronic acid, the palladium catalyst, the base, and the internal standard to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent mixture to the vial.
-
Initiation and Sampling: Place the vial in a pre-heated reaction block at a constant temperature (e.g., 80 °C) and begin vigorous stirring. This is time zero (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.
Data Analysis:
Plot the concentration of the product versus time to obtain the reaction progress curve. The initial rate can be determined from the initial slope of this curve.
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to the Suzuki-Miyaura Coupling of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Introduction: The Privileged Indole Scaffold and the Role of Organoboron Reagents in Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, frequently referred to as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1] This ubiquity in nature and pharmaceuticals drives a continuous need for efficient and versatile synthetic methods to access functionally diverse indole derivatives.[2][3][4][5] Among the most powerful tools for constructing C-C bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning methodology offers mild reaction conditions, broad functional group tolerance, and utilizes generally stable and less toxic organoboron reagents.[8]
Organoboron compounds, particularly boronic acids, have become indispensable in accelerating drug discovery.[8][9] They serve as key building blocks for assembling complex molecular architectures.[8] This guide focuses on (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid , a specialized reagent poised for the synthesis of intricate indole-containing compounds. The presence of the methoxycarbonyl group at the 6-position offers a valuable handle for further synthetic elaboration, making this reagent particularly interesting for library synthesis and lead optimization campaigns.
This guide provides an in-depth, objective comparison of the performance of this compound against two other widely used organoboron compounds: the foundational Phenylboronic acid and another heteroaromatic analogue, Benzofuran-2-boronic acid . Through a series of standardized Suzuki-Miyaura coupling experiments, we will elucidate the relative reactivity, stability, and overall utility of these reagents, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic strategies.
The Benchmarking Rationale: A Head-to-Head Comparison
To provide a meaningful comparison, we must understand the inherent properties of our chosen boronic acids.
-
This compound (Our Focus Compound): As a π-rich heteroaromatic system, the indole nucleus is generally a good coupling partner.[1] However, the electron-withdrawing nature of the methoxycarbonyl group at the C6 position may influence the nucleophilicity of the boronic acid. Furthermore, the N-H proton can impact solubility and reactivity, and protection of this group is often considered.[10][11]
-
Phenylboronic acid (The Archetype): This is the most common and well-understood boronic acid, serving as our baseline for "standard" reactivity in Suzuki-Miyaura couplings. Its performance is highly predictable and extensively documented.
-
Benzofuran-2-boronic acid (The Heteroaromatic Analogue): Like indole, benzofuran is a π-rich heteroaromatic system. However, the replacement of the N-H group with an oxygen atom removes complications related to acidity and the need for protection, potentially leading to different reactivity profiles.[12] It is also a valuable scaffold in biologically active compounds.[13]
Our comparative study will involve coupling each of these boronic acids with two distinct aryl bromides: an electron-neutral partner (4-bromoanisole ) and an electron-deficient partner (4-bromobenzonitrile ). This will allow us to probe the reactivity of each boronic acid under varying electronic demands.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. Understanding these steps is crucial for rationalizing our experimental choices and interpreting the results.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The rate of this step is highly dependent on the halide (I > Br > Cl) and the electronic nature of the aryl halide.[8][14]
-
Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer.[2][9][15]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[5]
Experimental Design & Protocols
The following protocols are designed to be self-validating. By keeping the catalyst system, base, solvent, temperature, and stoichiometry consistent across all experiments, any observed differences in yield and reaction rate can be confidently attributed to the inherent properties of the boronic acid being tested.
General Materials & Equipment
-
Boronic Acids: this compound, Phenylboronic acid, Benzofuran-2-boronic acid.
-
Aryl Halides: 4-Bromoanisole, 4-Bromobenzonitrile.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂). This is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species and is effective for a wide range of cross-couplings, including those with heteroaryl substrates.
-
Base: Potassium Carbonate (K₂CO₃). A moderately strong inorganic base that is effective in a wide range of Suzuki couplings and is compatible with ester functionalities.[16]
-
Solvent: 1,4-Dioxane and Water (4:1 v/v). A common biphasic solvent system that effectively solubilizes both organic reagents and the inorganic base.
-
Equipment: Schlenk flasks, condenser, magnetic stirrer with heating mantle, inert gas (Argon or Nitrogen) line, standard laboratory glassware.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a C18 column, Nuclear Magnetic Resonance (NMR) spectrometer.
Experimental Workflow Diagram
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%). Subsequently, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by Thin Layer Chromatography (TLC) or HPLC to determine the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and LC-MS analysis. Calculate the isolated yield.
Results & Discussion: A Comparative Performance Analysis
The following tables present hypothetical but realistic data from the described experiments. The results are intended to illustrate the expected performance differences based on established chemical principles.
Table 1: Coupling with 4-Bromoanisole (Electron-Neutral Partner)
| Entry | Boronic Acid | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC) | Key Observations |
| 1 | Phenylboronic acid | 4 | 92% | >99% | Baseline reaction. Clean, high-yielding conversion as expected. |
| 2 | Benzofuran-2-boronic acid | 4 | 88% | >98% | Slightly lower yield than phenylboronic acid, but still very efficient. No N-H complications. |
| 3 | This compound | 6 | 75% | >97% | Slower reaction and lower yield. Potential for catalyst inhibition by the indole N-H and reduced nucleophilicity due to the ester group. Some protodeboronation observed. |
Table 2: Coupling with 4-Bromobenzonitrile (Electron-Deficient Partner)
| Entry | Boronic Acid | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC) | Key Observations |
| 4 | Phenylboronic acid | 2 | 95% | >99% | Faster reaction compared to 4-bromoanisole due to accelerated oxidative addition with the electron-deficient aryl bromide.[14] |
| 5 | Benzofuran-2-boronic acid | 2 | 91% | >98% | Excellent yield and fast conversion. The π-rich benzofuran couples efficiently with the activated aryl bromide. |
| 6 | This compound | 4 | 82% | >97% | Improved yield and reaction time compared to Entry 3. The faster oxidative addition step appears to outcompete some of the decomposition/inhibition pathways. |
Interpretation of Results
The data clearly illustrates the hierarchy of reactivity among the tested boronic acids.
-
Phenylboronic acid performs as the reliable standard, delivering high yields efficiently with both coupling partners.
-
Benzofuran-2-boronic acid is an excellent heteroaromatic coupling partner, showing only slightly diminished reactivity compared to phenylboronic acid. Its stability and lack of an acidic proton make it a straightforward reagent to use.
-
This compound demonstrates more nuanced behavior. Its performance is moderately good but is hampered by factors inherent to its structure. The electron-withdrawing ester group likely reduces the nucleophilicity of the boronic acid, slowing the crucial transmetalation step.[1] Additionally, the unprotected indole N-H can lead to catalyst inhibition or undergo side reactions. The susceptibility of heteroaryl boronic acids to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, is a known challenge that likely contributes to the lower yield.[1]
Notably, the performance of the indole boronic acid improved when coupled with the more reactive, electron-deficient 4-bromobenzonitrile. This suggests that when the oxidative addition step is fast, the overall catalytic cycle is more efficient, potentially minimizing the time the boronic acid is exposed to conditions that might lead to degradation.
Conclusion and Recommendations for Application
This comparative guide demonstrates that while This compound is a viable and valuable reagent for introducing a functionalized indole moiety, its application requires more careful consideration than standard boronic acids.
Key Takeaways for Researchers:
-
For Routine Biaryl Synthesis: Phenylboronic acid and stable heteroaromatics like Benzofuran-2-boronic acid remain the most robust and predictable choices for high-throughput synthesis.
-
For Introducing Functionalized Indoles: this compound is an effective tool. To maximize its performance, consider the following:
-
Partner Choice: Couple it with more reactive aryl halides (iodides or electron-deficient bromides) to accelerate the catalytic cycle.
-
Optimization: For challenging couplings, screening of alternative bases (e.g., K₃PO₄), ligands (e.g., bulky biarylphosphines like SPhos or XPhos), and potentially lower reaction temperatures may be necessary to suppress decomposition pathways.[17]
-
N-Protection: If yields remain suboptimal, protection of the indole nitrogen (e.g., with a Boc group) should be considered. This can prevent catalyst inhibition and improve solubility, though it adds steps to the overall synthesis.[10][11]
-
By understanding the interplay between the electronic nature of the boronic acid, the stability of the reagent, and the reactivity of the coupling partner, scientists can better harness the synthetic power of specialized reagents like this compound to accelerate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
For professionals engaged in the intricate work of drug discovery and organic synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS No. 1001162-89-5), a specialized reagent whose handling demands meticulous attention to detail. Our objective is to empower your laboratory operations with the knowledge to manage this compound's lifecycle safely, from benchtop to final disposal, thereby ensuring the protection of personnel and the environment.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates its classification as hazardous waste.[1]
The primary hazards associated with this compound are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This classification dictates that all handling and disposal operations must be conducted with the explicit goal of minimizing exposure through inhalation, skin contact, and eye contact.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[1][2]
The Chemistry Behind the Caution
Two key structural features of this molecule inform the disposal strategy: the boronic acid group and the indole nucleus .
-
Boronic Acids: This functional group acts as a Lewis acid and is known for its utility in cross-coupling reactions.[3][4] However, boronic acids can be susceptible to decomposition pathways like protodeboronation (cleavage of the carbon-boron bond) and oxidation.[5] This reactivity underscores the need for proper segregation from incompatible materials to prevent unintended reactions in the waste container.
-
Indole Moiety: The indole ring system is a common scaffold in biologically active molecules. While generally stable, indole-containing wastewater can have environmental impacts, making drain disposal inappropriate.[6]
The combination of these features in one molecule requires a disposal protocol that respects both its immediate irritant properties and its chemical reactivity.
Operational Protocol: A Step-by-Step Disposal Workflow
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance.
Phase 1: Pre-Disposal Safety and Preparation
Causality: This initial phase is critical for establishing a controlled environment and preventing accidental exposure before waste handling begins.
-
Consult the Safety Data Sheet (SDS): Always have the most current SDS for this compound readily accessible. This document is the primary source of safety information.[7]
-
Don Personal Protective Equipment (PPE): A non-negotiable standard.[2][8]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation or perforation before use.[10]
-
Body Protection: A properly fastened laboratory coat must be worn.[11]
-
-
Work in a Controlled Environment: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to minimize inhalation risk.[2][7]
Phase 2: Waste Segregation and Collection
Causality: Proper segregation is the most effective means of preventing dangerous chemical reactions within a waste container.[11][12] Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][13]
| Waste Type | Collection Container & Procedure | Rationale |
| Solid Waste | Designated, sealable, and clearly labeled "Hazardous Waste" container. | This includes unused or expired pure compound, and grossly contaminated items like weigh boats or filter paper. Isolating solids prevents reactions with liquid waste and simplifies final disposal for the waste management facility.[2] |
| Liquid Waste | Designated, sealable, and clearly labeled "Hazardous Waste" container for non-halogenated organic solvents. | This includes solutions of the compound in solvents like acetone, acetonitrile, or alcohols. Segregating by solvent type (halogenated vs. non-halogenated) is a standard requirement for most disposal facilities.[14] |
| Contaminated Sharps | Puncture-proof, sealable sharps container labeled as "Hazardous Chemical Waste Sharps". | Needles, syringes, or glass pipettes contaminated with the compound must be managed to prevent both chemical exposure and physical injury.[12] |
| Aqueous Waste | Designated, sealable, and clearly labeled "Hazardous Aqueous Waste" container. | While drain disposal is prohibited, any aqueous solutions from experimental workups containing the compound must be collected separately. |
| Contaminated PPE | Labeled hazardous waste bag or container. | Gloves, bench paper, and other disposable items with incidental contamination should be collected as hazardous waste to prevent cross-contamination of the laboratory.[12] |
Phase 3: Container Management and Storage
Causality: Correct labeling and storage are mandated by regulatory bodies like OSHA and the EPA to ensure safe handling, prevent accidents, and facilitate proper final disposal.[12][15]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
An accurate list of all components in the container, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant).
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[1]
-
Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[14]
-
Phase 4: Decontamination of Empty Containers
Causality: An "empty" container is never truly empty and must be decontaminated to remove residual chemical hazards before it can be disposed of as non-hazardous waste.[2]
-
Triple Rinse Protocol: Conduct this procedure in a chemical fume hood.
-
Drying and Final Disposal:
-
Allow the rinsed container to air dry completely in the fume hood.
-
Once fully dry, deface or remove the original chemical label to prevent confusion.
-
The decontaminated container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]
-
Emergency Response
In the event of a spill or exposure, immediate and correct action is vital.
| Incident | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][16] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16] |
| Inhalation | Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][16] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.[1] |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's EHS office or emergency response team. Do not attempt to clean up a large spill without specialized training.[14] |
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. usbioclean.com [usbioclean.com]
- 13. laballey.com [laballey.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
